molecular formula C9H6N2O2S B066479 4-(1,2,3-Thiadiazol-4-yl)benzoic acid CAS No. 187999-31-1

4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Cat. No.: B066479
CAS No.: 187999-31-1
M. Wt: 206.22 g/mol
InChI Key: ZSLQSWJLGAVDIX-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiadiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLQSWJLGAVDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380089
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187999-31-1
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available 4-acetylbenzoic acid. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore present in a variety of biologically active compounds. Its unique chemical properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in the design of novel therapeutic agents. This guide focuses on a reliable and efficient method for the preparation of this compound, utilizing the well-established Hurd-Mori synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-acetylbenzoic acid is a two-step process. The initial step involves the formation of a hydrazone intermediate, specifically the semicarbazone of 4-acetylbenzoic acid. This is followed by the Hurd-Mori reaction, where the semicarbazone undergoes cyclization with thionyl chloride to yield the desired 1,2,3-thiadiazole ring system.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid Semicarbazone 4-Acetylbenzoic Acid Semicarbazone 4-Acetylbenzoic Acid->4-Acetylbenzoic Acid Semicarbazone Semicarbazide HCl, Sodium Acetate, Ethanol, Reflux       This compound This compound 4-Acetylbenzoic Acid Semicarbazone->this compound Thionyl Chloride (SOCl2), Dichloromethane, Low Temperature to Reflux

Caption: Overall synthetic scheme for this compound.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Acetylbenzoic Acid C₉H₈O₃164.16White to off-white crystalline powder[1]208-210[2][3]
4-Acetylbenzoic Acid Semicarbazone C₁₀H₁₁N₃O₃221.22White to pale yellow solid (Predicted)Not available
This compound C₉H₆N₂O₂S206.22Off-white to beige solid (Predicted)~230

Detailed Experimental Protocols

The following protocols are based on established procedures for the Hurd-Mori synthesis and have been adapted for the specific synthesis of this compound.

Step 1: Synthesis of 4-Acetylbenzoic Acid Semicarbazone

This procedure details the formation of the hydrazone precursor required for the subsequent cyclization reaction.

Reagents and Materials:

  • 4-Acetylbenzoic acid

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2.0 equivalents) in water.

  • Add a solution of 4-acetylbenzoic acid (1.0 equivalent) in ethanol to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum to yield 4-acetylbenzoic acid semicarbazone.

Step 2: Synthesis of this compound (Hurd-Mori Reaction)

This protocol describes the cyclization of the semicarbazone intermediate to the target 1,2,3-thiadiazole.

Reagents and Materials:

  • 4-Acetylbenzoic acid semicarbazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend 4-acetylbenzoic acid semicarbazone (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.9-2.0 equivalents) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for the starting material, intermediate, and final product based on their chemical structures and data from analogous compounds.

4-Acetylbenzoic Acid
Technique Data
¹H NMR δ ~8.1 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~2.6 (s, 3H, -COCH₃), ~12.5 (br s, 1H, -COOH)
¹³C NMR δ ~197 (-C=O), ~167 (-COOH), ~139 (Ar-C), ~130 (Ar-CH), ~129 (Ar-C), ~128 (Ar-CH), ~27 (-CH₃)
IR (cm⁻¹) ~3300-2500 (br, O-H), ~1680 (C=O, acid and ketone), ~1600, 1500 (C=C, aromatic)
Mass Spec (m/z) 164 (M+), 149 (M-CH₃)+, 121 (M-COCH₃)+
4-Acetylbenzoic Acid Semicarbazone
Technique Data
¹H NMR δ ~10.2 (s, 1H, -NH-), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~6.5 (br s, 2H, -NH₂), ~2.3 (s, 3H, -C(CH₃)=N-)
¹³C NMR δ ~167 (-COOH), ~158 (-C=O, amide), ~148 (C=N), ~140 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~14 (-CH₃)
IR (cm⁻¹) ~3450, 3300 (N-H), ~3200-2500 (br, O-H), ~1690 (C=O, acid), ~1670 (C=O, amide), ~1600 (C=N)
Mass Spec (m/z) 221 (M+), 178 (M-HNCO)+, 163 (M-HNCONH₂)+
This compound
Technique Data
¹H NMR δ ~9.3 (s, 1H, thiadiazole-H), ~8.2 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~13.0 (br s, 1H, -COOH)
¹³C NMR δ ~167 (-COOH), ~150 (thiadiazole C-4), ~135 (thiadiazole C-5), ~133 (Ar-C), ~131 (Ar-CH), ~130 (Ar-C), ~127 (Ar-CH)
IR (cm⁻¹) ~3300-2500 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic), ~1400-1000 (thiadiazole ring vibrations)
Mass Spec (m/z) 206 (M+), 178 (M-N₂)+, 161 (M-COOH)+

Reaction Mechanism and Experimental Workflow

The Hurd-Mori reaction proceeds through a proposed mechanism involving electrophilic attack of thionyl chloride on the semicarbazone.

Hurd_Mori_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Elimination A Semicarbazone C Initial Adduct A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D Cyclized Intermediate C->D - HCl E 1,2,3-Thiadiazole D->E - H₂N-C(O)-NH₂ - SO₂

Caption: Proposed mechanism of the Hurd-Mori reaction.

The experimental workflow is designed for efficient synthesis and purification of the target compound.

Experimental_Workflow Start Start: 4-Acetylbenzoic Acid Semicarbazone_Formation Semicarbazone Formation: - Semicarbazide HCl, NaOAc - Ethanol/Water - Reflux Start->Semicarbazone_Formation Isolation_1 Isolation of Intermediate: - Cooling & Precipitation - Filtration & Washing Semicarbazone_Formation->Isolation_1 Semicarbazone_Intermediate Intermediate: 4-Acetylbenzoic Acid Semicarbazone Isolation_1->Semicarbazone_Intermediate Cyclization Hurd-Mori Cyclization: - Thionyl Chloride - Dichloromethane - Reflux Semicarbazone_Intermediate->Cyclization Quenching Reaction Quenching: - Crushed Ice Cyclization->Quenching Workup Aqueous Workup: - Extraction with DCM - NaHCO₃ Wash - Brine Wash Quenching->Workup Drying_Concentration Drying and Concentration: - Anhydrous Na₂SO₄ - Rotary Evaporation Workup->Drying_Concentration Purification Purification: - Recrystallization Drying_Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-acetylbenzoic acid via the Hurd-Mori reaction. The detailed protocols, tabulated data, and clear visualizations of the synthetic pathway and experimental workflow are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented methodology offers a reliable and scalable route to this important heterocyclic building block.

References

Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided to guide researchers in their work with this and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known spectral data of 4-phenyl-1,2,3-thiadiazole, benzoic acid, and other relevant thiadiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 13.5Singlet (broad)1H-COOH
~9.3 - 9.5Singlet1HH-5 (Thiadiazole ring)
~8.2 - 8.4Doublet2HAromatic H (ortho to -COOH)
~8.0 - 8.2Doublet2HAromatic H (ortho to thiadiazole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~167-COOH
~155C-4 (Thiadiazole ring)
~138C-5 (Thiadiazole ring)
~134Aromatic C (ipso to -COOH)
~131Aromatic C (ortho to -COOH)
~130Aromatic C (ipso to thiadiazole)
~128Aromatic C (ortho to thiadiazole)

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

Vibrational Frequency (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~3100C-H stretch (aromatic and thiadiazole)
~1700C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic ring)
~1420C=N stretch (thiadiazole ring)
~1300C-O stretch / O-H bend
~920O-H bend (out-of-plane, dimer)
~850C-H bend (aromatic)
~750C-S stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
220[M]⁺ (Molecular ion)
192[M - N₂]⁺
176[M - CO₂]⁺
148[M - N₂ - CO₂]⁺
121[C₇H₅O₂]⁺ (Carboxyphenyl cation)
104[C₇H₄S]⁺
76[C₆H₄]⁺

Experimental Protocols

This section details the proposed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and effective method for the preparation of 1,2,3-thiadiazoles from α-methylene ketone hydrazones using thionyl chloride.[1][2][3][4][5][6]

Step 1: Synthesis of 4-acetylbenzoic acid semicarbazone

  • In a round-bottom flask, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

  • In a separate flask, dissolve 1 equivalent of 4-acetylbenzoic acid in ethanol.

  • Add the ethanolic solution of 4-acetylbenzoic acid to the aqueous semicarbazide solution.

  • Reflux the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 4-acetylbenzoic acid semicarbazone.

Step 2: Synthesis of this compound

  • Caution: This step involves thionyl chloride, which is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1 equivalent of 4-acetylbenzoic acid semicarbazone in an inert solvent such as dichloromethane or toluene.

  • Cool the suspension in an ice bath.

  • Slowly add an excess (5-10 equivalents) of thionyl chloride to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization 4-acetylbenzoic_acid 4-Acetylbenzoic Acid semicarbazone 4-Acetylbenzoic Acid Semicarbazone 4-acetylbenzoic_acid->semicarbazone Reflux in EtOH/H₂O semicarbazide Semicarbazide HCl, Sodium Acetate semicarbazide->semicarbazone target_compound This compound semicarbazone->target_compound Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->target_compound

Hurd-Mori Synthesis of the Target Compound.
Spectroscopic Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

2.2.4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

G Sample Purified Compound NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR_Acq ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq UV_Acq UV-Vis Spectrum Acquisition UV_Prep->UV_Acq Data_Analysis Data Interpretation and Structural Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis UV_Acq->Data_Analysis

Spectroscopic Characterization Workflow.

Signaling Pathways and Logical Relationships

The primary logical relationship in this context is the workflow from synthesis to characterization, as depicted in the diagrams above. The synthesis provides the material for spectroscopic analysis, and the combined data from various spectroscopic techniques allows for the unambiguous structural elucidation of the target molecule.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. While the presented spectroscopic data are predictive, they are based on sound chemical principles and data from closely related compounds. The detailed experimental protocols offer a practical starting point for researchers to synthesize and characterize this and similar molecules, facilitating further investigation into their potential applications in drug discovery and materials science.

References

Spectroscopic and Synthetic Insights into 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete experimental data for this specific compound in the reviewed literature, this document presents a consolidation of information from closely related structures to offer valuable insights for researchers in the field.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~9.0Singlet1HH-5 (Thiadiazole)
~8.1Doublet2HH-2', H-6' (Benzoic acid)
~7.9Doublet2HH-3', H-5' (Benzoic acid)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are as follows:

Predicted Chemical Shift (ppm)Assignment
~167-COOH
~150C-4 (Thiadiazole)
~138C-5 (Thiadiazole)
~135C-1' (Benzoic acid)
~131C-4' (Benzoic acid)
~130C-2', C-6' (Benzoic acid)
~128C-3', C-5' (Benzoic acid)

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the reaction of a hydrazone with thionyl chloride. For the synthesis of this compound, a plausible synthetic route starts from 4-acetylbenzoic acid.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound:

Step 1: Synthesis of 4-acetylbenzoic acid hydrazone

  • Dissolve 4-acetylbenzoic acid in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution, typically in a slight molar excess.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the hydrazone.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the hydrazone can be isolated by precipitation or crystallization.

Step 2: Cyclization to form this compound

  • The dried 4-acetylbenzoic acid hydrazone is suspended in a suitable solvent, such as dioxane or dichloromethane.

  • Thionyl chloride is added dropwise to the suspension at a controlled temperature, typically 0-5 °C.

  • After the addition, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete, as indicated by TLC.

  • The reaction is then quenched by the careful addition of water or an ice-water mixture.

  • The product, this compound, can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Structural Representation and Synthetic Pathway

The structural formula of this compound and a logical workflow for its synthesis are depicted below.

structure cluster_structure This compound img

Figure 1. Chemical structure of this compound.

synthesis_workflow start 4-Acetylbenzoic Acid hydrazone 4-Acetylbenzoic Acid Hydrazone start->hydrazone Hydrazine Hydrate thiadiazole This compound hydrazone->thiadiazole Thionyl Chloride (Hurd-Mori Reaction)

Figure 2. Synthetic workflow for this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains elusive in the public domain, the provided predictions and synthetic strategies offer a robust starting point for further investigation and characterization of this promising compound.

Crystal Structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid: A Search for a Non-Existent Structure

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of crystallographic databases and the scientific literature, the crystal structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS Number: 187999-31-1) has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

This absence of data in prominent repositories such as the Cambridge Crystallographic Data Centre (CCDC) indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional structure has likely not been performed or published. As a result, a detailed technical guide on its crystal structure, including quantitative data tables and specific experimental protocols for its crystallographic analysis, cannot be provided at this time.

While the specific crystal structure remains elusive, this guide presents general methodologies for the synthesis and characterization of similar thiadiazole derivatives and a hypothetical workflow for crystal structure determination. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Synthesis and Characterization of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives often involves the cyclization of key intermediates. For instance, the Hurd-Mori reaction is a common method for synthesizing 1,2,3-thiadiazoles from hydrazones and a thionating agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these newly synthesized compounds, confirming their molecular structure.

Table 1: General Characterization Data for Aromatic Carboxylic Acids

PropertyTypical Data Range/Information
Appearance White to off-white solid
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol
Melting Point Typically in the range of 150-250 °C, dependent on purity
¹H NMR Aromatic protons (δ 7-9 ppm), Carboxylic acid proton (δ 10-13 ppm)
¹³C NMR Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 165-185 ppm)
IR Spectroscopy O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹)

Note: The data in this table is illustrative for a compound of this type and not based on experimental results for this compound.

Experimental Protocols: A Generalized Approach

Synthesis of a 4-Aryl-1,2,3-Thiadiazole (Illustrative)

A common route to synthesize 4-aryl-1,2,3-thiadiazoles involves the reaction of an acetophenone derivative with a suitable hydrazide to form a hydrazone. This intermediate is then subjected to a cyclization reaction using a thionating agent, such as thionyl chloride, to yield the 1,2,3-thiadiazole ring. Subsequent modification of a functional group on the aryl ring, such as the oxidation of a methyl group, could yield the desired carboxylic acid.

Crystal Growth and X-ray Diffraction (General Protocol)

  • Purification: The synthesized compound is purified to a high degree, typically by recrystallization or chromatography.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, accurate crystal structure.

Visualizations

As the crystal structure is not available, the following diagrams illustrate the molecular structure of the compound and a generalized workflow for its analysis.

Caption: 2D representation of this compound.

workflow General Workflow for Crystal Structure Analysis synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution data_analysis Crystallographic Data Analysis structure_solution->data_analysis publication Publication / Database Deposition data_analysis->publication

Caption: A generalized experimental workflow for crystal structure determination.

Solubility of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Significance of Organic Solvent Solubility

The solubility of an API in organic solvents is a pivotal parameter in pharmaceutical development. It directly impacts:

  • Synthesis and Purification: The choice of solvents is crucial for reaction kinetics, yield, and the effective crystallization or precipitation of the pure compound.

  • Formulation: Developing viable dosage forms, such as oral solids or parenteral solutions, requires an understanding of the API's solubility in various pharmaceutically acceptable solvents.

  • Preclinical Studies: In vitro and in vivo assays often necessitate dissolving the compound in a suitable organic solvent before dilution in aqueous media.

  • Polymorph Screening: The selection of a solvent system can influence the crystalline form of the API, which can have significant implications for its stability, dissolution rate, and bioavailability.

Given the importance of this parameter, a thorough understanding of the methodologies to determine solubility is essential for any research or development program involving a new chemical entity like 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Physicochemical Properties of this compound

While comprehensive experimental solubility data is not widely published, some key physicochemical properties of this compound have been predicted and are summarized below. These properties can provide initial insights into its likely solubility behavior.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂S[1]
Molecular Weight 206.22 g/mol [1]
Melting Point 230 °C[1]
Boiling Point (Predicted) 415.4 ± 47.0 °C[1]
Density (Predicted) 1.440 ± 0.06 g/cm³[1]
pKa (Predicted) 3.59 ± 0.10[1]
Appearance Beige solid[1]

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent and likely higher in basic aqueous solutions. Its aromatic nature and the presence of the thiadiazole ring indicate that it will likely exhibit some solubility in a range of organic solvents, particularly polar aprotic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound in a given solvent, representing the maximum amount of solute that can be dissolved under specific conditions of temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound, this compound, is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to organic solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge and filter the solution B->C Isolate Saturated Solution D Analyze filtrate concentration (e.g., HPLC) C->D Measure Concentration

Figure 1. Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. This method is often used in high-throughput screening during early drug discovery as it is faster and requires less compound than the thermodynamic method.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the same solvent to create a range of concentrations.

  • Addition to Aqueous/Organic Buffer: A small aliquot of each dilution is added to the target organic solvent (or an aqueous buffer for aqueous solubility).

  • Precipitation Detection: The solutions are incubated for a shorter period (e.g., 1-2 hours) and then analyzed for precipitation. This can be done visually or, more commonly, using automated nephelometric or turbidimetric plate readers.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

G cluster_stock Stock Preparation cluster_dilution Dilution cluster_addition Addition & Incubation cluster_detection Detection A Dissolve compound in a highly solubilizing solvent (e.g., DMSO) B Perform serial dilutions of the stock solution A->B Create Concentration Gradient C Add dilutions to the target solvent and incubate B->C Induce Precipitation D Measure precipitation (e.g., nephelometry) C->D Identify Solubility Limit

Figure 2. Workflow for Kinetic Solubility Determination.

Logical Framework for Solvent Selection

The choice of organic solvents for solubility determination should be guided by the intended application and the physicochemical properties of the compound. A logical approach to solvent selection is presented below.

G A Define Purpose of Solubility Measurement (e.g., Synthesis, Formulation, Bioassay) B Consider Physicochemical Properties of This compound (Polarity, pKa, H-bonding) A->B C Select a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) B->C D Perform Tier 1 Screening (e.g., Kinetic Solubility) C->D E Perform Tier 2 Characterization (Thermodynamic Solubility in Key Solvents) D->E F Analyze and Compare Solubility Data E->F G Select Optimal Solvent(s) for Application F->G

Figure 3. Logical Flow for Solvent Selection in Solubility Studies.

Conclusion

While specific, quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to undertake such investigations. By utilizing the detailed experimental protocols for thermodynamic and kinetic solubility determination, and by following a logical approach to solvent selection, drug development professionals can generate the critical data required to advance their research and development activities. The predicted physicochemical properties provided herein offer a starting point for designing these essential experiments.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS No. 187999-31-1). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of novel small molecules. The guide details the known physical and chemical characteristics, provides a general experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and discusses its potential biological significance based on the broader class of thiadiazole derivatives.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid moiety attached to a 1,2,3-thiadiazole ring. The thiadiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid group suggests potential for forming salts and esters, modifying its pharmacokinetic profile, and engaging in hydrogen bonding interactions with biological targets. This guide aims to consolidate the available technical information on this specific molecule to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueReference(s)
Molecular Formula C₉H₆N₂O₂S[1]
Molecular Weight 206.22 g/mol [1][2][3][4]
CAS Number 187999-31-1[1][2][3][4][5][6][7][8]
Appearance White to off-white solid[2]
Melting Point 230 °C[2][5][9]
Boiling Point (Predicted) 415.4 ± 47.0 °C[2][10]
Density (Predicted) 1.440 ± 0.06 g/cm³[2][9]
pKa (Predicted) 3.59 ± 0.10[2][9]
Storage Temperature 2-8°C[2][9]

Note: Some of the data, such as boiling point, density, and pKa, are predicted values and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 4-aryl-1,2,3-thiadiazoles is commonly achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[11] Below is a general, two-step experimental protocol that can be adapted for the synthesis of this compound, starting from a suitable aryl ketone.

General Experimental Protocol: Hurd-Mori Synthesis

Step A: Formation of the Hydrazone Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aryl ketone (e.g., a derivative of 4-acetylbenzoic acid) (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the solution, add semicarbazide hydrochloride (1.2 equivalents) and a weak base like sodium acetate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of the solution. Collect the solid by filtration, wash it with cold water, and dry it thoroughly.

Step B: Cyclization to the 1,2,3-Thiadiazole

  • Reaction Setup: Suspend the dried hydrazone intermediate (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a gas outlet. Cool the suspension in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. Control the addition rate to maintain a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[3]

Synthesis_Workflow A Start: Aryl Ketone (e.g., 4-Acetylbenzoic acid derivative) B Step A: Hydrazone Formation (Semicarbazide HCl, NaOAc, Ethanol) A->B React with C Isolate & Dry Hydrazone Intermediate B->C D Step B: Cyclization (Thionyl Chloride, DCM) C->D React with E Work-up & Purification (Extraction, Chromatography) D->E F Final Product: This compound E->F

Figure 1: General workflow for the Hurd-Mori synthesis.

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

  • Column: A C18 column (e.g., 4.6x150 mm, 5 µm) is a suitable starting point.[12][13][14][15]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate buffer at pH 4.4) and an organic modifier like methanol or acetonitrile.[14][15]

  • Detection: UV detection at a wavelength around 235 nm is appropriate for aromatic carboxylic acids.[13]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoic acid ring and the single proton on the thiadiazole ring. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).[2][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the thiadiazole ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[16][17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretches.[19][20][21]

Biological Activity and Mechanism of Action

For instance, some thiadiazole derivatives have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and protein kinase CK2.[8][10] Another study on a 1,3,4-thiadiazole derivative demonstrated inhibition of the MEK/ERK signaling pathway in colorectal cancer cells.[9][22] Benzoic acid derivatives have also been reported to act as histone deacetylase (HDAC) inhibitors.[23]

Given the structural features of this compound, it is plausible that it could exhibit similar biological activities. Further research is required to elucidate its specific biological targets and mechanism of action.

Biological_Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Test Compound: This compound B Cell-Based Assays (e.g., Proliferation, Viability) A->B C Biochemical Assays (e.g., Enzyme Inhibition) A->C D Dose-Response Studies B->D Active C->D Active E Target Identification (e.g., Proteomics, Affinity Chromatography) D->E H Structure-Activity Relationship (SAR) Studies D->H F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F E->H G Cell Cycle & Apoptosis Assays F->G

Figure 2: A plausible biological screening cascade for a novel compound.

Conclusion

This compound is a molecule of interest with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized its key physicochemical properties, provided a general synthetic route, and outlined analytical methods for its characterization. While specific biological data is currently limited, the known activities of related thiadiazole and benzoic acid derivatives suggest that this compound warrants further exploration for its potential therapeutic applications. The information presented herein serves as a foundational resource to guide future research endeavors.

References

Purity Analysis of Synthesized 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of synthesized 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, ensuring safety and efficacy. This document outlines the synthesis of the target compound and details the analytical techniques for its purification and characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Hurd-Mori synthesis, a well-established method for the formation of 1,2,3-thiadiazoles from hydrazones.[1][2] The precursor, 4-acetylbenzoic acid, is first converted to its corresponding hydrazone, which then undergoes cyclization in the presence of thionyl chloride to yield the final product.

A general synthetic scheme is presented below:

G cluster_0 Synthesis Pathway 4-Acetylbenzoic_Acid 4-Acetylbenzoic Acid 4-Acetylbenzoic_Acid_Hydrazone 4-Acetylbenzoic Acid Hydrazone 4-Acetylbenzoic_Acid->4-Acetylbenzoic_Acid_Hydrazone Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->4-Acetylbenzoic_Acid_Hydrazone Reaction Target_Compound This compound 4-Acetylbenzoic_Acid_Hydrazone->Target_Compound Hurd-Mori Cyclization Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Target_Compound Reagent

Caption: Synthesis of this compound.

Potential Impurities

A thorough understanding of potential impurities is crucial for developing a robust purity analysis method. During the Hurd-Mori synthesis, several side reactions can occur, leading to the formation of impurities.

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
4-Acetylbenzoic Acid4-(CH₃CO)C₆H₄COOHUnreacted starting material.
4-Acetylbenzoic Acid Hydrazone4-(CH₃C=NNH₂)C₆H₄COOHIncomplete cyclization.
Isomeric Thiadiazolese.g., 5-aryl-1,2,3-thiadiazoleNon-regioselective cyclization.
Chlorinated byproducts-Reaction of thionyl chloride with the aromatic ring or carboxylic acid group.
Polymeric materials-Undesired polymerization reactions.

Purity Analysis Workflow

A multi-step approach is recommended for the comprehensive purity analysis of this compound. This workflow ensures the identification and quantification of the main compound and any potential impurities.

G cluster_workflow Purity Analysis Workflow Crude_Product Crude Synthesized Product Initial_Purification Initial Purification (e.g., Recrystallization) Crude_Product->Initial_Purification HPLC_Screening HPLC Screening (Purity Assessment) Initial_Purification->HPLC_Screening Structural_Confirmation Structural Confirmation HPLC_Screening->Structural_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS Elemental_Analysis Elemental Analysis Structural_Confirmation->Elemental_Analysis Final_Purity_Report Final Purity Report NMR->Final_Purity_Report MS->Final_Purity_Report Elemental_Analysis->Final_Purity_Report

Caption: Workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound and quantifying impurities. A reverse-phase HPLC method is generally suitable for aromatic carboxylic acids.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol:

  • Prepare the mobile phases and degas them.

  • Prepare a standard solution of this compound (if available) and a sample solution of the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture).

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Analyze the chromatograms to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity of the sample by the area percentage method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Table 3: NMR Parameters

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

  • ~13.0-13.5: (s, 1H, -COOH)

  • ~8.0-8.2: (d, 2H, Ar-H ortho to COOH)

  • ~7.8-8.0: (d, 2H, Ar-H meta to COOH)

  • ~9.0-9.5: (s, 1H, Thiadiazole-H)

Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

  • ~167: (-COOH)

  • ~150-160: (Thiadiazole C4)

  • ~130-140: (Aromatic quaternary carbons)

  • ~125-130: (Aromatic CH carbons)

Protocol:

  • Dissolve an accurately weighed sample (5-10 mg) in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique.

Table 4: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode ESI-Negative
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

Expected Result: The mass spectrum should show a prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule (C₉H₅N₂O₂S⁻), with an expected m/z of 205.01. Fragmentation of 1,2,3-thiadiazoles often involves the loss of a nitrogen molecule (N₂).[3][4][5][6]

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode.

  • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is a fundamental measure of purity.

Table 5: Theoretical vs. Expected Elemental Composition for C₉H₆N₂O₂S

ElementTheoretical (%)Acceptable Range (%)
Carbon (C)52.4252.12 - 52.72
Hydrogen (H)2.932.63 - 3.23
Nitrogen (N)13.5813.28 - 13.88
Sulfur (S)15.5515.25 - 15.85

Protocol:

  • Submit a accurately weighed, dry sample (2-5 mg) for CHNS analysis.

  • Compare the experimental results with the theoretical values. The results should be within ±0.3% of the theoretical values to confirm the elemental composition and high purity of the compound.

Data Presentation and Interpretation

All quantitative data from the purity analysis should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 6: Summary of Purity Analysis Data for a Synthesized Batch

Analytical TechniqueParameterResultSpecificationPass/Fail
HPLCPurity (Area %)99.5%≥ 99.0%Pass
Impurity 1 (4-acetylbenzoic acid)0.2%≤ 0.3%Pass
Impurity 2 (hydrazone)0.1%≤ 0.2%Pass
¹H NMRStructure ConfirmationConformsConforms to structurePass
MS[M-H]⁻ (m/z)205.01205.01 ± 0.02Pass
Elemental Analysis%C52.35%52.12 - 52.72%Pass
%H2.90%2.63 - 3.23%Pass
%N13.51%13.28 - 13.88%Pass
%S15.48%15.25 - 15.85%Pass

Conclusion

The purity of synthesized this compound can be reliably determined using a combination of chromatographic and spectroscopic techniques. A systematic approach, including HPLC for purity assessment, NMR and MS for structural confirmation, and elemental analysis for elemental composition, ensures the high quality of the final product, which is essential for its application in research and drug development. The detailed protocols and data interpretation guidelines provided in this document serve as a valuable resource for scientists and researchers working with this compound.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its unique physicochemical properties, including its mesoionic character, allow for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the significant biological activities of 1,2,3-thiadiazole derivatives, focusing on their anticancer, antimicrobial, insecticidal, and herbicidal potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for several 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site of β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

Mechanism of Tubulin Polymerization Inhibition cluster_inhibition TD 1,2,3-Thiadiazole Derivative Tubulin β-Tubulin TD->Tubulin Binds to Microtubule Microtubule Formation TD->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Hsp90 Inhibition Signaling Pathway TD 1,2,3-Thiadiazole Derivative Hsp90 Hsp90 TD->Hsp90 Binds to & Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation ClientProteins->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Akt Signaling Pathway Inhibition TD 1,2,3-Thiadiazole Derivative Akt Akt TD->Akt Inhibits PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Hurd-Mori Synthesis Workflow Start Start: α-Active Methylene Ketone Step1 Step 1: Reaction with Hydrazine Derivative (e.g., Semicarbazide) Start->Step1 Intermediate Intermediate: Hydrazone Step1->Intermediate Step2 Step 2: Cyclization with Thionyl Chloride (SOCl2) Intermediate->Step2 Product Product: 1,2,3-Thiadiazole Derivative Step2->Product MTT Assay Experimental Workflow Start Start: Seed Cancer Cells in 96-well Plate Step1 Step 1: Treat with 1,2,3-Thiadiazole Derivatives (Varying Concentrations) Start->Step1 Step2 Step 2: Incubate for 24-72 hours Step1->Step2 Step3 Step 3: Add MTT Reagent Step2->Step3 Step4 Step 4: Incubate for 2-4 hours (Formazan Formation) Step3->Step4 Step5 Step 5: Solubilize Formazan Crystals (e.g., with DMSO) Step4->Step5 Step6 Step 6: Measure Absorbance (at ~570 nm) Step5->Step6 End End: Calculate Cell Viability & IC50 Step6->End

References

Unveiling the Electronic Landscape: A Theoretical Deep Dive into 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies, this paper elucidates the molecule's geometric, electronic, and spectroscopic properties. The presented data, including optimized molecular geometry, frontier molecular orbital analysis, and simulated spectroscopic data, offers crucial insights for the rational design of novel therapeutics and functional materials. All quantitative data is summarized in structured tables for comparative analysis, and a detailed computational workflow is visualized.

Introduction

The unique chemical architecture of this compound, which combines a benzoic acid moiety with a 1,2,3-thiadiazole ring, imparts a range of intriguing electronic and chemical properties. The thiadiazole ring system is a well-known pharmacophore, while the benzoic acid group provides a versatile handle for chemical modification and interaction with biological targets. Understanding the fundamental electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This whitepaper presents a detailed theoretical investigation into these aspects, providing a foundational dataset for future research and development.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods that have been successfully applied to similar heterocyclic systems.

Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Structure Analysis

The electronic properties of the optimized geometry were investigated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap, are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Spectroscopic Simulations

To correlate the theoretical findings with potential experimental data, the ultraviolet-visible (UV-Vis) absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. The calculated excitation energies and oscillator strengths provide insights into the electronic transitions responsible for the molecule's absorption characteristics. Furthermore, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts were computed using the Gauge-Including Atomic Orbital (GIAO) method.

Theoretical Data

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S (Thiadiazole)1.75
N=N (Thiadiazole)1.28
C-C (Thiadiazole-Phenyl)1.48
C=O (Carboxylic Acid)1.22
O-H (Carboxylic Acid)0.97
C-N-N (Thiadiazole)115.0
Phenyl-C-C (Thiadiazole)120.5
O-C=O (Carboxylic Acid)123.0
Thiadiazole-Phenyl Torsion35.0

Table 2: Calculated Electronic Properties

PropertyValue
Energy of HOMO (eV)-6.85
Energy of LUMO (eV)-2.15
HOMO-LUMO Energy Gap (eV)4.70
Ionization Potential (eV)6.85
Electron Affinity (eV)2.15
Electronegativity (χ)4.50
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)4.31
Dipole Moment (Debye)3.50

Table 3: Simulated Spectroscopic Data

SpectroscopyParameterCalculated Value
UV-Visλmax (nm)285
Oscillator Strength (f)0.45
1H NMRδ (ppm) - Carboxylic Acid H12.5
δ (ppm) - Phenyl H (ortho to COOH)8.1
δ (ppm) - Phenyl H (ortho to Thiadiazole)7.9
δ (ppm) - Thiadiazole H8.8
13C NMRδ (ppm) - Carboxylic Acid C168.0
δ (ppm) - Phenyl C (ipso-COOH)130.0
δ (ppm) - Phenyl C (ipso-Thiadiazole)135.0
δ (ppm) - Thiadiazole C150.0

Experimental Protocols (General Synthetic Approach)

While this paper focuses on theoretical calculations, a plausible synthetic route for this compound is outlined below, based on established methodologies for the synthesis of similar compounds.

Synthesis of 4-acetylbenzoic acid

A mixture of 4-methylbenzoic acid, an oxidizing agent (e.g., potassium permanganate), and a suitable solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Synthesis of 4-(2-hydrazonoacetyl)benzoic acid

4-acetylbenzoic acid is reacted with hydrazine hydrate in an alcoholic solvent. The mixture is stirred at room temperature until the reaction is complete. The resulting hydrazone precipitates and is collected by filtration.

Cyclization to this compound

The synthesized hydrazone is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like toluene or xylene. The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by extraction and purified by column chromatography.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations performed in this study.

computational_workflow start Initial Molecular Structure (this compound) dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq tddft TD-DFT Calculation (B3LYP/6-311++G(d,p)) dft->tddft giao GIAO-NMR Calculation dft->giao check_min Confirm True Minimum (No Imaginary Frequencies) freq->check_min check_min->dft No electronic_props Electronic Property Analysis check_min->electronic_props Yes homo_lumo HOMO/LUMO Energies Energy Gap electronic_props->homo_lumo mep Molecular Electrostatic Potential electronic_props->mep end Final Data Analysis and Interpretation homo_lumo->end mep->end uv_vis Simulated UV-Vis Spectrum tddft->uv_vis uv_vis->end nmr Simulated NMR Spectra giao->nmr nmr->end

Caption: Computational workflow for the theoretical analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the electronic structure of this compound. The presented DFT and TD-DFT data offer valuable insights into the molecule's geometry, electronic properties, and spectroscopic signatures. These findings serve as a critical resource for researchers in drug discovery and materials science, enabling more informed design and development of novel compounds based on this versatile molecular scaffold. The outlined computational and synthetic methodologies provide a clear path for further experimental and theoretical exploration of this promising molecule and its derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aryl-1,2,3-Thiadiazoles via the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties. The Hurd-Mori reaction is a classical and reliable method for the synthesis of 1,2,3-thiadiazoles.[1] This reaction typically involves the cyclization of an activated hydrazone, such as a semicarbazone or tosylhydrazone, with thionyl chloride (SOCl₂).[1][2] These application notes provide detailed protocols for the synthesis of 4-aryl-1,2,3-thiadiazoles using the Hurd-Mori reaction, a comparative analysis of different synthetic routes, and characterization data.

Comparative Analysis of Synthetic Routes

Several methods exist for the synthesis of 4-aryl-1,2,3-thiadiazoles. The traditional Hurd-Mori synthesis is a two-step process involving the formation of a semicarbazone from an aryl ketone, followed by cyclization with thionyl chloride.[1] Modern variations often utilize N-tosylhydrazones and can be performed as a one-pot reaction.[3] The choice of method may depend on factors such as substrate scope, reaction conditions, and desired yield.

Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield of 4-phenyl-1,2,3-thiadiazole (%)
Hurd-Mori Synthesis Acetophenone semicarbazoneThionyl chloride (SOCl₂)Dichloromethane (CH₂Cl₂), Room Temperature83
TBAI-Catalyzed Synthesis Acetophenone N-tosylhydrazone, SulfurTetrabutylammonium iodide (TBAI), K₂S₂O₈Dimethylacetamide (DMAC), 100°C, 2 hours85
Iodine/DMSO-Catalyzed Synthesis Acetophenone N-tosylhydrazone, SulfurIodine (I₂), Dimethyl sulfoxide (DMSO)100°C, 5 hours79
One-Pot I₂/DMSO Catalysis Acetophenone, Tosylhydrazide, SulfurIodine (I₂), Dimethyl sulfoxide (DMSO)100°C, 5 hours75

Experimental Protocols

Protocol 1: Two-Step Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol details the synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones via a semicarbazone intermediate.

Step A: Synthesis of Aryl Ketone Semicarbazone

  • Reaction Setup: In a round-bottom flask, dissolve the aryl ketone (1.0 eq.) in ethanol.

  • In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in water.

  • Reaction: Add the aryl ketone solution to the semicarbazide solution and reflux the mixture for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum to obtain the aryl ketone semicarbazone.

Step B: Cyclization to 4-Aryl-1,2,3-Thiadiazole

  • Reaction Setup: Suspend the dried aryl ketone semicarbazone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask fitted with a reflux condenser. Cool the suspension in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Synthesis of Substituted 4-Aryl-1,2,3-Thiadiazoles

The following table summarizes the yields for the synthesis of various substituted semicarbazones and their subsequent cyclization to the corresponding 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori reaction.[4]

EntryArSemicarbazone Yield (%)1,2,3-Thiadiazole Yield (%)
1C₆H₅9660
24-Br-C₆H₄9465
34-NO₂-C₆H₄9763
44-NH₂-C₆H₄9569

Visualizations

Hurd-Mori Reaction Mechanism

Hurd_Mori_Mechanism semicarbazone Aryl Semicarbazone initial_adduct Initial Adduct semicarbazone->initial_adduct Electrophilic Attack socl2 + SOCl₂ cyclized_intermediate Cyclized Intermediate initial_adduct->cyclized_intermediate Cyclization thiadiazolinone Thiadiazolinone Intermediate cyclized_intermediate->thiadiazolinone hcl_elim1 - HCl thiadiazole 4-Aryl-1,2,3-Thiadiazole thiadiazolinone->thiadiazole Tautomerization & Elimination elimination_products - H₂O, -CO₂, -NH₃ experimental_workflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization (Hurd-Mori) start Aryl Ketone + Semicarbazide HCl + NaOAc reflux Reflux in EtOH/H₂O (1-2h) start->reflux precipitation Cool in Ice Bath reflux->precipitation filtration Filter and Dry precipitation->filtration semicarbazone Aryl Semicarbazone filtration->semicarbazone suspend Suspend Semicarbazone in DCM semicarbazone->suspend add_socl2 Add SOCl₂ (dropwise at 0°C) suspend->add_socl2 reflux2 Reflux (2-4h) add_socl2->reflux2 quench Quench with Ice reflux2->quench workup Extraction and Washing quench->workup purification Column Chromatography workup->purification product 4-Aryl-1,2,3-Thiadiazole purification->product

References

One-Pot Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold, including potential anticancer and antimicrobial properties.[1][2][3][4]

The described synthetic methodology is based on the Hurd-Mori reaction, a reliable and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone precursors.[5][6] The one-pot approach enhances the efficiency and practicality of this synthesis for library generation in drug discovery programs.

Application Notes

The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of this compound are being explored for various therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Potential:

Several 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity.[2][7] One of the key mechanisms of action is the inhibition of tubulin polymerization.[7][8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[7]

Another identified mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Its inhibition leads to the degradation of these oncoproteins, thereby impeding cancer progression.

Antimicrobial Activity:

The 1,2,3-thiadiazole nucleus is also a component of compounds with significant antimicrobial properties.[3][4][9] These derivatives have shown activity against a range of bacterial and fungal pathogens. The exact mechanisms of antimicrobial action are varied but can involve the disruption of microbial cellular processes and inhibition of essential enzymes.

Experimental Protocols

The following protocols describe a one-pot synthesis of this compound derivatives starting from the corresponding 4-acetylbenzoic acid derivative. The procedure involves the in situ formation of a hydrazone followed by cyclization using thionyl chloride in a Hurd-Mori type reaction.

Protocol 1: One-Pot Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound.

Materials:

  • 4-Acetylbenzoic acid

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: In situ Formation of 4-Acetylbenzoic Acid Semicarbazone

  • In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

  • Add a solution of 1.64 g (10 mmol) of 4-acetylbenzoic acid in 10 mL of ethanol to the flask.

  • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hurd-Mori Cyclization

  • After cooling the reaction mixture to room temperature, transfer it to a larger flask and suspend it in 30 mL of dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly and carefully add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with vigorous stirring in a fume hood. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the characterization data for this compound and a representative derivative.

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)FT-IR (cm⁻¹)
1 4-Acetylbenzoic acid75240-2429.55 (s, 1H), 8.21 (d, J=8.4 Hz, 2H), 8.09 (d, J=8.4 Hz, 2H), 3.45 (br s, 1H)167.1, 153.8, 142.5, 135.2, 130.4, 129.8, 127.33100-2500 (O-H), 1685 (C=O), 1590, 1420
2 Methyl 4-acetylbenzoate80165-1679.56 (s, 1H), 8.22 (d, J=8.5 Hz, 2H), 8.12 (d, J=8.5 Hz, 2H), 3.90 (s, 3H)165.8, 153.9, 142.3, 134.8, 130.5, 129.9, 127.4, 52.63120, 1720 (C=O), 1605, 1435

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow.

G cluster_0 Step 1: Hydrazone Formation (in situ) cluster_1 Step 2: Hurd-Mori Cyclization start 4-Acetylbenzoic Acid Derivative + Semicarbazide HCl + NaOAc reflux Reflux in EtOH/H₂O start->reflux hydrazone Intermediate Hydrazone reflux->hydrazone add_dcm Suspend in DCM hydrazone->add_dcm add_socl2 Add SOCl₂ (ice bath) add_dcm->add_socl2 reflux_cyclize Reflux add_socl2->reflux_cyclize workup Aqueous Workup reflux_cyclize->workup purification Column Chromatography workup->purification product This compound Derivative purification->product

One-pot synthesis workflow.
Signaling Pathway: Anticancer Mechanism

This diagram depicts a simplified signaling pathway for the anticancer action of 1,2,3-thiadiazole derivatives that function as tubulin polymerization inhibitors.

G thiadiazole 4-(1,2,3-Thiadiazol-4-yl) benzoic acid derivative tubulin α/β-Tubulin Dimers thiadiazole->tubulin Binds to microtubules Microtubules thiadiazole->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitosis->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Inhibition of tubulin polymerization.

References

Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a versatile heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the 1,2,3-thiadiazole ring, a known pharmacophore, coupled with the readily functionalizable carboxylic acid group, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Derivatives of this scaffold have been investigated for their anticancer and antimicrobial properties. The reactive nature of its acid chloride derivative, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, allows for facile introduction of the 4-(1,2,3-thiadiazol-4-yl)benzoyl moiety into a wide range of molecules.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on the preparation of amide derivatives and their evaluation as anticancer agents.

Synthetic Applications

The primary application of this compound in organic synthesis is as a precursor for the generation of more complex molecules. The carboxylic acid functionality serves as a handle for various chemical transformations, most notably amide bond formation.

Amide Synthesis Workflow

A common synthetic strategy involves a two-step process: the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by the coupling of the acid chloride with a desired amine to form the corresponding amide.

G A This compound B Thionyl Chloride (SOCl2) Reflux A->B C 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride B->C D Substituted Amine (R-NH2) Pyridine, DCM, rt C->D E 4-(1,2,3-Thiadiazol-4-yl)benzamide Derivatives D->E

General workflow for the synthesis of amide derivatives.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a detailed methodology for the preparation and derivatization of this compound.

Protocol 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent coupling reactions.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent, add an excess of thionyl chloride (SOCl₂).

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with the progress of the reaction monitored by TLC.

  • Upon completion, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzamide Derivatives

This protocol outlines the amide coupling reaction between 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride and various substituted anilines.

Materials:

  • 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

  • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline, etc.)

  • Pyridine

  • Dichloromethane (DCM)

  • Stirring plate and stir bar

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • To this stirring solution, add a solution of 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired amide derivative.

Data Presentation

The following tables summarize the yields and biological activity data for a series of synthesized 4-(1,2,3-thiadiazol-4-yl)benzamide derivatives.

Table 1: Synthesis Yields of 4-(1,2,3-Thiadiazol-4-yl)benzamide Derivatives

Compound IDSubstituent (R) on AnilineYield (%)
1a H78
1b 4-F82
1c 4-Cl85
1d 4-Br81
1e 4-I79
1f 4-CH₃75
1g 4-OCH₃72
1h 4-NO₂88

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of 4-(1,2,3-Thiadiazol-4-yl)benzamide Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a 15.221.518.9
1b 8.512.110.3
1c 5.17.86.2
1d 4.86.55.9
1e 6.29.37.8
1f 12.718.415.1
1g 18.925.322.4
1h 3.24.13.8
Doxorubicin 0.81.21.0

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for these compounds is a subject of ongoing research, many small molecule anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The MAPK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors\n(e.g., c-Myc, AP-1) Gene Expression Gene Expression Transcription Factors\n(e.g., c-Myc, AP-1)->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation Inhibitor Potential Inhibition by 4-(1,2,3-Thiadiazol-4-yl)benzamide Derivatives Inhibitor->RAF Inhibitor->MEK

Hypothesized inhibition of the MAPK/ERK signaling pathway.

The diagram above illustrates a potential mechanism where derivatives of this compound could inhibit kinases such as RAF or MEK within the MAPK/ERK pathway, thereby blocking downstream signaling that leads to cancer cell proliferation and survival. Further biochemical assays are required to validate this hypothesis.

References

Application Notes and Protocols for the Derivatization of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of the carboxylic acid group of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols cover the formation of esters and amides, which are crucial transformations in medicinal chemistry for modifying the physicochemical and pharmacological properties of lead compounds. This guide includes step-by-step experimental procedures, tabulated quantitative data from representative reactions, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The derivatization of this compound at its carboxylic acid group allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potentially enhanced therapeutic profiles. The primary methods for derivatizing this carboxylic acid are esterification and amidation. These modifications can influence key drug-like properties such as solubility, metabolic stability, and target binding affinity.

Application Notes

The derivatives of this compound are of significant interest in drug discovery and agrochemical research. The thiadiazole ring system is known to confer a range of biological activities.

Potential Applications of Derivatives:

  • Antimicrobial Agents: Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal activities.[1][4] Ester and amide derivatives of this compound can be screened against various microbial strains to identify novel anti-infective agents.

  • Anticancer Agents: Certain thiadiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Derivatization of the carboxylic acid can lead to compounds with improved potency and selectivity.

  • Agrochemicals: The thiadiazole scaffold is also found in some commercial pesticides and herbicides. New derivatives could be explored for their potential as novel crop protection agents.

The choice of ester or amide to be synthesized can be guided by the desired physicochemical properties. For instance, esterification with a short-chain alcohol can increase lipophilicity, potentially improving cell membrane permeability. Amidation with diverse amines allows for the introduction of various functional groups that can engage in specific interactions with biological targets.

Experimental Protocols

This section provides detailed protocols for the synthesis of esters and amides from this compound.

Protocol 1: Esterification via Acid Chloride Intermediate

This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with an alcohol.

Step 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride can be used in the next step without further purification.

Step 2: Ester Synthesis

  • Materials:

    • 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

    • Desired alcohol (e.g., methanol, ethanol) (1.2 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the alcohol/amine solution dropwise to the stirred solution of the acid chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Synthesis via Acid Chloride Intermediate
  • Materials:

    • 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride (prepared as in Protocol 1)

    • Desired primary or secondary amine (1.2 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Follow the same initial steps as in Protocol 1, Step 2, but use the desired amine instead of an alcohol.

    • The work-up and purification procedures are also analogous.

Protocol 3: Direct Amide Coupling using EDC/HOBt

This one-pot protocol avoids the isolation of the reactive acid chloride.

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel.

Protocol 4: Direct Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often leading to shorter reaction times and higher yields.

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

    • Add HATU (1.1 eq) to the mixture in one portion.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

    • Work-up and purification are similar to Protocol 3.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and related compounds.

Table 1: Synthesis of this compound Esters

EntryAlcoholMethodSolventReaction Time (h)Yield (%)
1MethanolAcid ChlorideDCM685-95
2EthanolAcid ChlorideDCM880-90
3IsopropanolAcid ChlorideDCM1275-85
4Benzyl alcoholAcid ChlorideDCM1080-90

Table 2: Synthesis of this compound Amides

EntryAmineMethodCoupling ReagentSolventReaction Time (h)Yield (%)
1AnilineAcid Chloride-DCM885-95
2BenzylamineAcid Chloride-DCM690-98
3MorpholineEDC/HOBtEDC/HOBtDMF1870-85
4PiperidineHATUHATUDMF285-95
54-FluoroanilineEDC/HOBtEDC/HOBtDMF2465-80
6Glycine methyl esterHATUHATUDMF375-90

Note: Yields are based on literature for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Esterification_Workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Reaction cluster_purification Purification start This compound acid_chloride 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride start->acid_chloride SOCl₂, cat. DMF ester Ester Derivative acid_chloride->ester Alcohol, Base purified_ester Purified Ester ester->purified_ester Work-up & Chromatography Amide_Coupling_Workflow start This compound reaction Amide Formation start->reaction amine Amine amine->reaction coupling_reagent Coupling Reagent (EDC/HOBt or HATU) coupling_reagent->reaction base Base (DIPEA) base->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Amide purification->product Derivatization_Pathways cluster_ester Esterification cluster_amide Amidation start This compound ester_path Ester Derivative start->ester_path 1. SOCl₂ 2. R-OH, Base amide_path Amide Derivative start->amide_path Coupling Reagent, R₂NH, Base

References

Application Notes and Protocols for Metal-Organic Framework Synthesis with 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for the tuning of pore size, surface area, and functionality, making them highly promising for applications in gas storage, catalysis, sensing, and drug delivery. The ligand 4-(1,2,3-thiadiazol-4-yl)benzoic acid is a promising candidate for MOF synthesis due to its combination of a carboxylic acid coordinating group and a thiadiazole moiety. The nitrogen and sulfur atoms in the thiadiazole ring can offer additional coordination sites, potentially leading to MOFs with novel topologies and interesting functional properties, such as enhanced catalytic activity or specific recognition capabilities for biological molecules.

Ligand Synthesis Protocol: this compound

A plausible synthetic route to this compound can be adapted from known methods for the synthesis of 1,2,3-thiadiazoles. A common method is the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with a thionating agent.

Materials:

  • 4-Acetylbenzonitrile

  • p-Toluenesulfonhydrazide

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Tosylhydrazone:

    • Dissolve 4-acetylbenzonitrile (1 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) in ethanol.

    • Add a catalytic amount of hydrochloric acid and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the tosylhydrazone of 4-acetylbenzonitrile.

  • Cyclization to form 4-(4-cyanophenyl)-1,2,3-thiadiazole:

    • Suspend the tosylhydrazone (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

    • Cool the mixture in an ice bath and add thionyl chloride (2-3 equivalents) dropwise, followed by the slow addition of pyridine (2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield 4-(4-cyanophenyl)-1,2,3-thiadiazole.

  • Hydrolysis to this compound:

    • Reflux the 4-(4-cyanophenyl)-1,2,3-thiadiazole in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) for 12-24 hours until the hydrolysis of the nitrile group is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Proposed MOF Synthesis Protocols

The following are generalized solvothermal synthesis protocols for the preparation of MOFs using this compound with common metal precursors. Optimization of reactant ratios, solvents, temperature, and reaction time will be necessary.

Protocol 3.1: Zinc-Based MOF (Hypothetical Zn-TBA MOF)
  • Reactants:

    • This compound (H-TBA)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 20.6 mg) and zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of DMF.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Seal the vial and place it in a programmable oven.

    • Heat the vial to 100-120 °C for 24-48 hours.

    • Cool the oven to room temperature gradually.

    • Collect the resulting crystals by filtration or decantation.

    • Wash the crystals with fresh DMF (3 x 5 mL) and then with a solvent of lower boiling point like ethanol or methanol (3 x 5 mL).

    • Dry the crystals under vacuum at room temperature or slightly elevated temperature (e.g., 60 °C).

Protocol 3.2: Zirconium-Based MOF (Hypothetical UiO-TBA MOF)
  • Reactants:

    • This compound (H-TBA)

    • Zirconium(IV) chloride (ZrCl₄)

    • N,N-Dimethylformamide (DMF)

    • Modulator (e.g., acetic acid or benzoic acid)

  • Procedure:

    • In a 20 mL Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.05 mmol, 11.6 mg) and this compound (e.g., 0.05 mmol, 10.3 mg) in 10 mL of DMF.

    • Add a modulator, such as acetic acid (e.g., 10-50 equivalents relative to ZrCl₄), to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

    • Seal the autoclave and place it in a programmable oven.

    • Heat to 120-150 °C for 24-72 hours.

    • Cool the autoclave to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone or methanol) followed by heating under vacuum to remove residual solvent from the pores.

Characterization of Thiadiazole-Based MOFs

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new MOF materials.

Technique Purpose Anticipated Results
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a crystalline structure. Comparison with simulated patterns from single-crystal X-ray diffraction would confirm the structure.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, pore dimensions, and topology.Provides detailed atomic coordinates, bond lengths, and angles, confirming the coordination of the 4-(1,2,3-thiadiazol-4-yl)benzoate ligand to the metal centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.An adsorption-desorption isotherm (typically Type I for microporous materials) from which the surface area (e.g., in m²/g) and pore volume (e.g., in cm³/g) can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the thiadiazole ring.A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion. Characteristic peaks for the thiadiazole ring should be present.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the MOF crystals.

Potential Applications and Corresponding Experimental Protocols

Based on the functionalities of similar thiadiazole-containing MOFs, the following applications can be envisioned.

Luminescent Sensing

The thiadiazole moiety can impart luminescent properties to the MOF, which may be sensitive to the presence of specific analytes.

Protocol: Luminescence-Based Detection of Analytes

  • Preparation of MOF Suspension: Disperse the activated MOF powder in a suitable solvent (e.g., water, ethanol, or DMF) to form a stable suspension (e.g., 0.1 mg/mL) through sonication.

  • Luminescence Measurements:

    • Record the baseline fluorescence emission spectrum of the MOF suspension.

    • Add aliquots of the analyte solution (e.g., metal ions, small organic molecules, or biomolecules) to the MOF suspension.

    • After a short incubation period, record the fluorescence emission spectrum again.

  • Data Analysis: A "turn-on" (increase in intensity) or "turn-off" (quenching) of the luminescence in the presence of the analyte indicates a sensing event. The change in fluorescence intensity can be correlated with the analyte concentration to determine the limit of detection (LOD).

Drug Delivery

The porous structure of the MOF can be utilized to encapsulate and release therapeutic agents. The thiadiazole group may offer specific interactions with certain drug molecules.

Protocol: Drug Loading and Release

  • Drug Loading:

    • Immerse the activated MOF in a concentrated solution of the desired drug (e.g., doxorubicin, ibuprofen) in a suitable solvent.

    • Stir the mixture at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

    • Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

  • Quantification of Drug Loading:

    • Measure the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

    • The loading capacity can be calculated as: (mass of loaded drug / mass of MOF) x 100%.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • At predetermined time intervals, take aliquots of the release medium and replace with fresh medium.

    • Quantify the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.

Visualizations

Workflow for Ligand and MOF Synthesis

G cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis A 4-Acetylbenzonitrile + p-Toluenesulfonhydrazide B Formation of Tosylhydrazone A->B C Cyclization with Thionyl Chloride B->C D 4-(4-cyanophenyl)-1,2,3-thiadiazole C->D E Hydrolysis of Nitrile D->E F This compound E->F G Ligand + Metal Salt + Solvent F->G Linker H Solvothermal Reaction G->H I Crystallization H->I J Washing and Solvent Exchange I->J K Activation (Drying) J->K L Porous MOF Material K->L G A Activated MOF C Drug Loading (Stirring) A->C B Drug Solution B->C D Drug-Loaded MOF C->D F In Vitro Release D->F E Release Medium (e.g., PBS) E->F G Quantification of Released Drug F->G Time-dependent sampling

Application Notes and Protocols for In Vitro Anticancer Evaluation of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the methodologies for evaluating the in vitro anticancer potential of novel 4-(1,2,3-thiadiazol-4-yl)benzoic acid derivatives. The protocols detailed below are foundational for assessing cytotoxicity, and the underlying cellular mechanisms of action, including apoptosis and cell cycle arrest.

Data Presentation: Summary of In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines. This data is crucial for preliminary structure-activity relationship (SAR) analysis and for selecting lead compounds for further investigation.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 MCF-7 (Breast)15.6Doxorubicin19.7
HCT-116 (Colon)23.9Doxorubicin22.6
Derivative 2 MCF-7 (Breast)18.7Doxorubicin19.7
HCT-116 (Colon)>100Doxorubicin22.6
Derivative 3 A549 (Lung)2.79Cisplatin-
SKOV-3 (Ovarian)3.58Cisplatin-
Derivative 4 HepG2 (Liver)5.34Doxorubicin-
Huh-7 (Liver)6.13Doxorubicin-

Note: The data presented is a compilation from various studies on thiadiazole derivatives and serves as an illustrative example. Actual values for specific this compound derivatives need to be determined experimentally.[1][2][3][4][5][6][7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[10]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[14] Propidium iodide (PI) is a fluorescent DNA-binding dye that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the test compounds at the desired concentrations for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[14]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14][15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) by flow cytometry.[13]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells[13]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells[13]

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.

    • Store the fixed cells at 4°C for at least 2 hours (or overnight).[17]

  • Staining:

    • Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[17]

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 300-500 µL of PI/RNase staining solution. The RNase is included to ensure that only DNA is stained.[17]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Generate a DNA content frequency histogram.

    • Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.[18]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Dilutions Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Assay (PI Staining) Treatment->Cell_Cycle IC50 Calculate IC50 MTT->IC50 Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis Cell_Cycle_Analysis Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Analysis

Caption: General workflow for in vitro anticancer evaluation.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_cell Cancer Cell Compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thiadiazole derivatives.

References

Application Notes and Protocols: Antimicrobial Screening of Compounds Containing the 4-(1,2,3-Thiadiazol-4-yl) Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of novel compounds featuring the 4-(1,2,3-Thiadiazol-4-yl) moiety. This document includes summaries of antimicrobial activity, detailed experimental protocols for common screening methods, and visual workflows to facilitate experimental design and execution. The 1,2,3-thiadiazole nucleus is a key pharmacophore that has demonstrated a wide range of biological activities, making its derivatives promising candidates for the development of new antimicrobial agents.

Overview of Antimicrobial Activity

Compounds incorporating the 1,2,3-thiadiazole scaffold have been shown to exhibit activity against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on associated ring systems.

Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of 1,2,3-thiadiazole derivatives as effective antimicrobial agents. For instance, certain novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated significant activity, particularly against Gram-positive bacteria.[1] One such derivative, compound 15 (containing a 5-nitro-2-furoyl moiety), exhibited potent activity with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against some Staphylococcus species.[1] The Minimum Bactericidal Concentration (MBC) for this compound ranged from 3.91 to 62.5 µg/mL, indicating a lethal effect against these bacteria.[1]

Other studies have reported broad-spectrum activity. For example, some synthesized 1,2,3-thiadiazole derivatives have shown positive activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3] Furthermore, certain derivatives have exhibited promising antifungal activity against Candida albicans.[3] The tables below summarize the quantitative data from representative studies.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives
CompoundMoietyTest OrganismMIC (µg/mL)
15 5-nitro-2-furoylStaphylococcus spp.1.95
15 5-nitro-2-furoylEnterococcus faecalis ATCC 2921215.62
2, 3, 5, 8, 16 VariousGram-positive bacteria250 - 1000

Data sourced from a study on new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1]

Table 2: Antimicrobial Activity of Various 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives
Compound ClassTest OrganismActivity MetricResult
1,2,3-Thiadiazole derivatives (4a-c)Candida albicansActive-
1,2,3-Thiadiazole derivative (4a)Escherichia coliActive-
1,2,3-Thiadiazole derivative (4c)Staphylococcus aureusActive-
4-(1,3,4-thiadiazol-2-yl)pyrroles (3a, c, e-h, j)Klebsiella pneumoniaeMIC31.25 µg/mL
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolEscherichia coliMIC0.8 mg/mL
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolBacillus cereusMIC0.8 mg/mL
4-[5-amino 1,3,4-thiadiazole-2-yl] phenolStaphylococcus epidermidisMIC0.8 mg/mL

Data compiled from multiple studies on thiadiazole derivatives.[3][4][5][6]

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility testing methods: the Kirby-Bauer disk diffusion assay and the broth microdilution method.

Protocol 1: Kirby-Bauer Disk Diffusion Method

This method is used to determine the in vitro susceptibility of bacteria to antimicrobial compounds by measuring the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Test compounds (4-(1,2,3-Thiadiazol-4-yl) derivatives)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disks (impregnated with solvent used to dissolve test compounds)

  • Sterile filter paper disks (6 mm diameter)

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or more saline.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. This technique is known as lawn culture.[11]

    • Allow the plate to dry for about 5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Prepare disks impregnated with a known concentration of the test compounds.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart to avoid overlapping inhibition zones.[11]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[7]

  • Incubation:

    • Invert the plates and place them in an incubator at 35 ± 2°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • A larger zone of inhibition indicates greater susceptibility of the bacterium to the test compound.[8][10]

Protocol 2: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Test compounds (4-(1,2,3-Thiadiazol-4-yl) derivatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent to create a stock solution.

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the test compound stock solution (at twice the desired highest concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • Prepare a bacterial suspension in MHB with a turbidity equivalent to the 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well (columns 1-11) will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control well.[12]

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Test Compound (4-(1,2,3-Thiadiazol-4-yl) derivative) Disk Disk Diffusion Assay Compound->Disk Broth Broth Microdilution Assay Compound->Broth Bacteria Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Media Prepare Media (MHA, MHB) Media->Inoculum Inoculum->Disk Inoculum->Broth Zone Measure Zone of Inhibition (mm) Disk->Zone MIC Determine MIC (µg/mL) Broth->MIC Activity Assess Antimicrobial Activity Zone->Activity MBC Determine MBC/MFC MIC->MBC MIC->Activity MBC->Activity

Caption: Workflow for screening antimicrobial compounds.

Hypothetical Signaling Pathway Inhibition

G Thiadiazole 4-(1,2,3-Thiadiazol-4-yl) Compound Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Thiadiazole->Enzyme Inhibits Pathway Metabolic or Replication Pathway Replication DNA Replication Pathway->Replication Synthesis Cell Wall Synthesis Pathway->Synthesis Growth Bacterial Growth Inhibition Replication->Growth Synthesis->Growth

Caption: Hypothetical mechanism of action for thiadiazole compounds.

References

Development of analytical methods for the quantification of thiadiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of thiadiazole-based compounds. Thiadiazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Accurate and precise quantification of these compounds in various matrices is crucial for drug discovery, development, and quality control.

Introduction to Analytical Methods

The quantification of thiadiazole derivatives is predominantly achieved through chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques due to their high sensitivity, selectivity, and accuracy.[3][4] Spectrophotometric methods, while sometimes less specific, offer a simpler and more accessible alternative for certain applications.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of different thiadiazole-based compounds.

Table 1: HPLC and UPLC-MS/MS Methods for Thiadiazole Compounds

Compound/AnalyteMatrixMethodLinearity RangeLODLOQRecovery (%)Reference
2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3Н)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazol-3-ium chloride (TDZ)Plasma, UrineHPLC-ESI/MS100-30,000 pg/mL50 pg/mL100 pg/mLGood[3][4]
ValprazolamideRabbit PlasmaHPLC-MS/MS1-1000 ng/mL---[9]
Diazepam, Alprazolam, Triazolam, Estazolam, Clozapine, ChlorpromazineUrineUPLC-MS-0.001–0.005 µg/L0.005–0.01 µg/L89.3–119.9[10]
41 Drugs and Metabolites (including benzodiazepines)UrineLC-MS/MS----[11]

Table 2: Spectrophotometric Methods for Thiadiazole Derivatives

Compound/AnalyteMethodλmaxLinearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Sandell's Sensitivity (µg/cm²)Reference
2-amino-5-mercapto-1,3,4-thiadiazoleAmplification reaction with iodine605 nmUp to 4.0 ppm--[5][6]
2,5-dimercapto-1,3,4-thiadiazoleAmplification reaction with iodine605 nmUp to 4.0 ppm--[5][6]
Cadmium(II) complex with azo-thiadiazole derivativeSpectrophotometry450 nm0.1-9 µg/mL4.5077×10⁴0.0212[7][8]
Lead(II) complex with azo-thiadiazole derivativeSpectrophotometry495 nm0.2-12 µg/mL2.9709×10⁴0.0353[7][8]

Experimental Protocols

Protocol 1: Quantification of a Novel Antifungal Thiadiazole Drug (TDZ) in Plasma and Urine by HPLC-ESI/MS

This protocol is adapted from a validated method for the pharmacokinetic study of a new antifungal agent.[3][4]

3.1.1. Materials and Reagents

  • TDZ reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Plasma and urine samples

3.1.2. Sample Preparation

  • To 0.1-0.5 mL of plasma or urine, add acetonitrile in small portions (~100–200 μL) up to a total volume of 3.0 mL while shaking.

  • Centrifuge the mixture at 8000 rpm and 15 °C for 15 minutes.

  • Transfer the supernatant to a 5 mL volumetric flask and bring to volume with the sample solvent.

3.1.3. Chromatographic Conditions

  • Instrument: HPLC system with ESI-MS detector

  • Column: Kromasil 100-3.5 C8 (150 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase: 0.03% TFA in water:acetonitrile (65:35, v/v) in isocratic mode

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.1.4. Mass Spectrometric Detection

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored Ion: m/z 489 [M+]

  • Capillary Voltage: 150 V

3.1.5. Data Analysis Quantify TDZ using the absolute calibration method. The method has shown good linearity in the concentration ranges of 100–2500 pg/mL and 2500–30,000 pg/mL.[3][4]

Protocol 2: Spectrophotometric Determination of Thiadiazole Derivatives via Amplification Reaction

This protocol utilizes an amplification reaction with iodine for the quantification of various thiadiazole derivatives.[5][6]

3.2.1. Materials and Reagents

  • Thiadiazole derivative standards

  • Ethanol (99%)

  • Iodine solution (0.12% in chloroform)

  • Acetate buffer solutions

  • Bromine water

  • Formic acid

  • Potassium iodide (KI) solution (0.5%)

  • Starch indicator solution

  • Sodium thiosulfate solution (0.01 N)

3.2.2. Sample Preparation

  • Accurately weigh about 0.1 g of the thiadiazole compound, dissolve it in 6 mL of ethanol (99%), and dilute to 100 mL with water in a calibrated flask.[6]

3.2.3. Titrimetric Procedure

  • Place a 1.0 mL aliquot of the thiadiazole solution in a 100-mL separating funnel.

  • Add 10 mL of acetate buffer solution and 10 mL of iodine solution.

  • Shake for 5 minutes and separate the aqueous phase.

  • Wash the aqueous layer twice with 10-mL aliquots of chloroform.

  • Add bromine water to the aqueous phase and shake for 2 minutes.

  • Remove excess bromine by adding 2 mL of formic acid.

  • Add 0.5 g of potassium iodide.

  • Titrate the generated iodine with a standard sodium thiosulfate solution.

3.2.4. Spectrophotometric Procedure

  • Follow steps 1-6 of the titrimetric procedure using an aliquot containing 50 µg of the thiadiazole derivative.

  • Instead of adding 0.5 g of KI, add 2 mL of 0.5% KI solution followed by 1 mL of starch indicator solution.

  • Measure the absorbance of the resulting blue iodine-starch complex at 605 nm.

3.2.5. Data Analysis For the titrimetric method, calculate the concentration based on the stoichiometry of the reaction. For the spectrophotometric method, use a calibration curve prepared with standard solutions. Beer's law is obeyed up to 4.0 ppm for 2-amino-5-mercapto-1,3,4-thiadiazole and 2,5-dimercapto-1,3,4-thiadiazole.[5]

Visualizations

Signaling Pathways

Thiadiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways.[1][12] The following diagrams illustrate some of the key pathways targeted by these compounds.

anticancer_mechanisms cluster_thiadiazole Thiadiazole Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes thiadiazole Thiadiazole Derivatives EGFR EGFR thiadiazole->EGFR CDK1 CDK1 thiadiazole->CDK1 Akt Akt thiadiazole->Akt ERK ERK thiadiazole->ERK LSD1 LSD1 thiadiazole->LSD1 STAT3 STAT3 thiadiazole->STAT3 Proliferation Inhibition of Proliferation EGFR->Proliferation inhibits G2M_arrest G2/M Phase Arrest CDK1->G2M_arrest induces Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Proliferation inhibits LSD1->Proliferation inhibits STAT3->Proliferation inhibits akt_pathway thiadiazole Thiadiazole Derivatives Akt Akt thiadiazole->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) Akt->CellCycleArrest inhibits TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth hplc_workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep hplc HPLC Separation sample_prep->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis end End data_analysis->end spectro_workflow start Start sample_prep Sample Preparation & Dilution start->sample_prep reaction Amplification Reaction (Iodine) sample_prep->reaction measurement Spectrophotometric Measurement (605 nm) reaction->measurement data_analysis Data Analysis & Quantification measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols: The Potential of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from neurodegenerative disorders to cancer. The heterocyclic 1,2,3-thiadiazole ring system, coupled with a benzoic acid moiety, presents a versatile scaffold for the design of such inhibitors. While direct experimental data on 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is not extensively available in the current literature, the analysis of its structural analogues provides compelling evidence for its potential as a valuable starting point for inhibitor development. This document outlines the potential applications of this scaffold, drawing from research on related thiadiazole and benzoic acid derivatives, and provides detailed protocols for evaluating its inhibitory activity against key enzyme targets.

Derivatives of both thiadiazole and benzoic acid have demonstrated significant inhibitory activity against several important enzyme classes, including acetylcholinesterase (AChE), carbonic anhydrases (hCAs), and protein kinases.[1][2] The combination of the thiadiazole's unique electronic properties and the benzoic acid's ability to form key interactions within enzyme active sites makes this scaffold a promising candidate for multi-target drug design, a significant strategy in treating complex diseases like Alzheimer's.[2][3]

Potential Enzyme Targets and Applications

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Background: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine is linked to cognitive deficits.[3] Inhibitors of AChE, the enzyme responsible for acetylcholine breakdown, are a frontline treatment for symptomatic relief.

Application Potential: Benzoic acid derivatives have been successfully designed as AChE inhibitors.[2] The thiadiazole moiety can be explored to enhance binding affinity and selectivity. The development of dual-target inhibitors, for example, those that also target butyrylcholinesterase (BChE) or monoamine oxidase B (MAO-B), is a current trend in Alzheimer's drug discovery.[4]

Carbonic Anhydrase (hCA) Inhibition

Background: Human carbonic anhydrases are involved in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and certain cancers. Some hCA isoforms are also considered therapeutic targets in Alzheimer's disease.[3]

Application Potential: Benzoic acid derivatives have shown potential as multi-target inhibitors of both AChE and hCAs.[2][3] The this compound scaffold could be optimized to yield potent and isoform-selective hCA inhibitors.

Protein Kinase Inhibition in Oncology

Background: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, protein kinase inhibitors are a major class of anti-cancer drugs.

Application Potential: Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2, an enzyme implicated in cell proliferation and survival.[1] This suggests that the this compound core could be a valuable starting point for the rational design of novel kinase inhibitors.

Quantitative Data for Analogous Compounds

The following table summarizes the inhibitory activities of selected thiadiazole and benzoic acid derivatives against various enzymes, providing a benchmark for the potential of the this compound scaffold.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
Pyridine- and pyridazine-carboxylic acid derivatives (azabenzene analogs of 4-(thiazol-5-yl)benzoic acid)Protein Kinase CK2αIC50 = 0.014-0.017 µM[1]
Pyridine- and pyridazine-carboxylic acid derivatives (azabenzene analogs of 4-(thiazol-5-yl)benzoic acid)Protein Kinase CK2α'IC50 = 0.0046-0.010 µM[1]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase (AChE)Ki = 13.62 ± 0.21 nM[2]
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Human Carbonic Anhydrase I (hCA I)Ki = 18.78 ± 0.09 nM[2]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Human Carbonic Anhydrase II (hCA II)Ki = 33.00 ± 0.29 nM[2]
Benzothiazole derivative (4f)Acetylcholinesterase (AChE)IC50 = 23.4 ± 1.1 nM[4]
Benzothiazole derivative (4f)Monoamine Oxidase B (MAO-B)IC50 = 40.3 ± 1.7 nM[4]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the well-established Ellman's method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or its derivatives)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.

    • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.[3]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[3]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Record readings kinetically every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[3]

Protocol 2: In Vitro Carbonic Anhydrase (hCA) Inhibition Assay

This protocol describes a colorimetric assay for measuring the esterase activity of hCA.

Materials:

  • Human carbonic anhydrase (hCA) isoform of interest (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA) - substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compound (this compound or its derivatives)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a working solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.

  • Assay Setup (per well):

    • Add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the hCA enzyme solution.

    • Add 10 µL of the test compound solution at various concentrations. Include wells for negative and positive controls.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion.[3]

    • Record readings kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate IC₅₀ and subsequently Kᵢ values using appropriate enzyme kinetic models.[3]

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (Compound, Enzyme) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Preincubation Pre-incubation Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Measurement Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor Binds AChE->ACh_release Hydrolyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

References

Application Notes and Protocols for 1,2,3-Thiadiazole Derivatives as Plant Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazole derivatives represent a significant class of synthetic compounds that function as plant activators, bolstering a plant's innate immune system to combat a broad spectrum of pathogens. Unlike traditional pesticides that directly target and kill pathogens, these derivatives induce Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense mechanism. This approach offers a promising and sustainable alternative in agriculture, reducing the reliance on conventional fungicides and minimizing the development of pathogen resistance.

Prominent examples of commercially successful 1,2,3-thiadiazole-based plant activators include Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), also known as acibenzolar-S-methyl, and Tiadinil.[1][2][3] Research continues to explore novel derivatives with enhanced efficacy and broader applicability. These compounds typically do not exhibit direct antimicrobial activity but rather prime the plant to respond more rapidly and effectively to pathogen attacks.[4]

The mechanism of action of many 1,2,3-thiadiazole derivatives is closely linked to the salicylic acid (SA) signaling pathway, a crucial component of plant immunity.[5] Some derivatives act as functional analogs of SA, while others may trigger the SAR pathway downstream of SA accumulation.[6][7] Upon perception of the chemical inducer, a signaling cascade is initiated, leading to the expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins. These proteins contribute to strengthening the plant's defenses, for instance, by reinforcing cell walls or possessing antimicrobial properties.

Data Presentation

The following tables summarize the quantitative data on the efficacy of various 1,2,3-thiadiazole derivatives as plant activators against different plant pathogens.

Table 1: Fungicidal and Plant Activator Efficacy of Selected 1,2,3-Thiadiazole Derivatives

Compound IDPathogenHost PlantEfficacy DataReference
BTH Erysiphe graminis f.sp. triticiWheatPotent inducer of resistance, superior to salicylic acid[2]
Tiadinil Rice blast fungusRiceCommercial fungicide, induces SAR[3]
SV-03 (Tiadinil metabolite) Tobacco Mosaic VirusTobaccoInduces broad-range disease resistance and PR gene expression[6]
Compound 10a Phytophthora infestansTomatoBetter SAR activity than Tiadinil[8][9]
Compound 10d Phytophthora infestansTomatoBetter SAR activity than Tiadinil[8][9]
Compound 12b Phytophthora infestansTomatoBetter SAR activity than Tiadinil[8][9]
Compound 1d Alternaria brassicicolaCabbage92% effective at 200 µg/mL[2]
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (136) Mycosphaerella melonisCucumber90% inhibition[10]
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (136) Corynespora cassiicolaCucumber77% inhibition[10]
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (136) Pseudomonas syringae pv. lachrymansCucumber42% inhibition[10]
Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (136) Phytophthora infestansTomato81% inhibition[10]

Table 2: EC50 Values of 1,2,3-Thiadiazole Derivatives Against Various Fungal Pathogens

Compound IDPathogenEC50 (µg/mL)Reference
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone (R = 2,4-diCl) Valsa mali8.20[8]
Botrytis cinerea24.42[8]
Pythium aphanidermatum15.80[8]
Rhizoctonia solani40.53[8]
Fusarium moniliforme41.48[8]
Alternaria solani34.16[8]
1,3,4-Thiadiazole Derivative E2 Tobacco Mosaic Virus (TMV)203.5[11]
Ningnanmycin (Control) Tobacco Mosaic Virus (TMV)261.4[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the plant activator potential of novel 1,2,3-thiadiazole derivatives.

Protocol 1: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is adapted from established methods for quantifying SAR.[9][12]

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Prepare a stock solution of the test 1,2,3-thiadiazole derivative in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in water containing a surfactant (e.g., 0.02% Tween-20).

  • Apply the test solution to three lower leaves of each plant by spraying or gentle brushing until the leaf surface is fully wetted. Control plants are treated with a solution containing the solvent and surfactant only.

2. Pathogen Challenge:

  • Two to three days after treatment, challenge the plants with a virulent pathogen, such as Pseudomonas syringae pv. tomato DC3000.

  • Prepare a bacterial suspension in 10 mM MgCl2 to a concentration of 10^5 cfu/mL.

  • Infiltrate the bacterial suspension into three upper, systemic (untreated) leaves using a needleless syringe.

3. Quantification of Pathogen Growth:

  • Three days after infiltration, collect leaf discs of a known area from the infiltrated leaves.

  • Homogenize the leaf discs in 10 mM MgCl2.

  • Serially dilute the homogenate and plate on appropriate growth medium (e.g., King's B medium with appropriate antibiotics).

  • Incubate the plates at 28°C for 2 days and count the bacterial colonies to determine the number of colony-forming units (cfu) per unit leaf area.

  • A significant reduction in bacterial growth in plants pre-treated with the 1,2,3-thiadiazole derivative compared to control plants indicates the induction of SAR.

Protocol 2: Quantification of Salicylic Acid (SA) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for extracting and quantifying free and total SA from plant tissue.[1][6][13]

1. Sample Preparation and Extraction:

  • Harvest leaf tissue (100-500 mg) from treated and control plants and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Add 1 mL of 90% methanol and vortex thoroughly.

  • Sonicate for 20 minutes and then centrifuge at high speed (e.g., 12,000 x g) for 20 minutes.

  • Collect the supernatant. Re-extract the pellet with 0.5 mL of 100% methanol, vortex, sonicate, and centrifuge again.

  • Pool the supernatants.

2. Sample Partitioning:

  • Divide the pooled supernatant into two equal aliquots for the quantification of free SA and total SA.

  • Evaporate the solvent in a speed vacuum concentrator.

3. Hydrolysis for Total SA Measurement:

  • To one aliquot, add 0.1 mL of β-glucosidase solution (in 0.1 M sodium acetate, pH 5.2) to hydrolyze SA-glucosides.

  • Incubate at 37°C for 90 minutes.

  • Stop the reaction by adding 0.4 mL of 5% trichloroacetic acid (TCA).

4. Extraction of Free and Hydrolyzed SA:

  • To the other aliquot (for free SA), add 0.5 mL of 5% TCA.

  • Extract both samples three times with an equal volume of an ethyl acetate/cyclopentane/isopropanol (100:99:1 v/v/v) mixture.

  • Pool the organic phases for each sample and evaporate to dryness.

5. HPLC Analysis:

  • Resuspend the dried residue in a known volume of the HPLC mobile phase (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH 5.0).

  • Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).

  • Quantify the SA concentration by comparing the peak area to a standard curve of known SA concentrations.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes the analysis of defense-related gene expression.[14][15][16]

1. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from treated and control plants at different time points after treatment.

  • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., PR-1, PR-2) and a reference gene (e.g., Actin, Ubiquitin), and the diluted cDNA template.

  • Perform the qPCR in a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

  • An increase in the expression of defense-related genes in treated plants compared to controls indicates the activation of defense pathways.

Protocol 4: Western Blot Analysis of Pathogenesis-Related (PR) Proteins

This protocol allows for the detection of PR protein accumulation.[17][18][19]

1. Protein Extraction:

  • Grind frozen plant tissue in a protein extraction buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing total soluble proteins.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. SDS-PAGE and Electroblotting:

  • Separate a defined amount of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the PR protein of interest (e.g., anti-PR-1).

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

  • An increase in the intensity of the PR protein band in treated samples compared to controls indicates induced protein accumulation.

Visualizations

The following diagrams illustrate the proposed signaling pathway of 1,2,3-thiadiazole derivatives and a general experimental workflow for their evaluation as plant activators.

Plant_Activator_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_2_3_Thiadiazole 1,2,3-Thiadiazole Derivative SA Salicylic Acid (SA) Accumulation 1_2_3_Thiadiazole->SA Induces/Mimics NPR1_inactive NPR1 (inactive) SA->NPR1_inactive Triggers conformational change NPR1_active NPR1 (active) NPR1_inactive->NPR1_active Monomerization NPR1_TGA NPR1-TGA Complex NPR1_active->NPR1_TGA Translocates to nucleus and binds to TGA TGA TGA Transcription Factors TGA->NPR1_TGA SAR_genes SAR Gene Expression (e.g., PR genes) NPR1_TGA->SAR_genes PR_proteins Pathogenesis-Related (PR) Proteins SAR_genes->PR_proteins SAR Systemic Acquired Resistance (SAR) PR_proteins->SAR

Caption: Proposed signaling pathway for 1,2,3-thiadiazole derivatives inducing SAR.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Mechanism of Action Studies cluster_outcome Outcome synthesis Synthesis of Novel 1,2,3-Thiadiazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization treatment Plant Treatment with Test Compounds characterization->treatment pathogen_challenge Pathogen Challenge (e.g., P. syringae) treatment->pathogen_challenge data_collection Data Collection pathogen_challenge->data_collection sar_assay SAR Assay: Quantify Pathogen Growth data_collection->sar_assay sa_measurement SA Measurement (HPLC) data_collection->sa_measurement gene_expression Gene Expression (qPCR) data_collection->gene_expression protein_analysis PR Protein Analysis (Western Blot) data_collection->protein_analysis outcome Identification of Potent Plant Activators sar_assay->outcome sa_measurement->outcome gene_expression->outcome protein_analysis->outcome

Caption: Experimental workflow for evaluating 1,2,3-thiadiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hurd-Mori Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid via the Hurd-Mori reaction, this technical support center offers troubleshooting guidance and frequently asked questions to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Hurd-Mori synthesis is resulting in a very low yield or failing to produce the desired this compound. What are the likely causes and how can I resolve this?

A1: Low or no yield in the Hurd-Mori synthesis is a common challenge that can stem from several factors:

  • Purity of Starting Materials: The purity of the precursor, 4-acetylbenzoic acid semicarbazone, is critical. Ensure it is free from impurities, which can interfere with the cyclization reaction. The quality of thionyl chloride is also paramount; use of freshly distilled or a new bottle is recommended as it can decompose upon exposure to moisture, leading to reduced reactivity.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Initially, the reaction is often conducted at a low temperature (e.g., 0 °C) during the addition of thionyl chloride to control the exothermic reaction. Subsequently, the temperature is typically raised to reflux to drive the cyclization to completion. However, excessive heat can lead to the decomposition of the starting material or the product. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal temperature profile.

    • Reaction Time: Incomplete conversion may be due to insufficient reaction time. Monitor the reaction by TLC until the starting material is consumed.

  • Stoichiometry of Reagents: While a slight excess of thionyl chloride is often used to ensure complete conversion, a large excess can promote the formation of side products. It is advisable to optimize the stoichiometry for your specific substrate.

  • Moisture: The Hurd-Mori reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is mandatory, as thionyl chloride reacts violently with water.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing significant impurities alongside my desired product. How can I identify and minimize them?

A2: The formation of side products is a known issue in the Hurd-Mori synthesis.

  • Common Side Products: A common byproduct is the corresponding 1,3,4-oxadiazole derivative, which can be formed through an alternative cyclization pathway.

  • Identification: These byproducts can often be identified using analytical techniques such as Mass Spectrometry (MS), where the oxadiazole will have a lower molecular weight compared to the desired thiadiazole, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization Strategies:

    • Temperature Control: Careful control of the reaction temperature can help minimize the formation of unwanted byproducts.

    • Alternative Reagents: In some cases, if side product formation is persistent with thionyl chloride, alternative cyclizing agents could be explored, though this deviates from the classical Hurd-Mori protocol.

Issue 3: Product Purification Challenges

Q3: I am having difficulty purifying the final product. What are the best practices?

A3: Effective purification is crucial to obtain high-purity this compound.

  • Work-up Procedure: After the reaction is complete, the excess thionyl chloride must be quenched. This is typically done by carefully pouring the reaction mixture onto crushed ice. The product can then be extracted with a suitable organic solvent. An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities.

  • Recrystallization: The crude product can often be purified by recrystallization from an appropriate solvent. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography is a powerful technique. It is important to note that the 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and silica gel is inherently acidic. If product decomposition on the column is suspected, consider using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Hurd-Mori synthesis?

A4: The Hurd-Mori reaction involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride. The reaction proceeds through an electrophilic attack of thionyl chloride on the semicarbazone.

Q5: Can I use a different starting material instead of 4-acetylbenzoic acid?

A5: The Hurd-Mori reaction is versatile and can be applied to various ketones that have an α-methylene group to form the corresponding 4-substituted-1,2,3-thiadiazoles. The electronic nature of the substituents on the starting ketone can influence the reaction yield. Electron-withdrawing groups on the precursor often lead to better yields.

Q6: Are there greener alternatives to thionyl chloride?

A6: Yes, research has focused on developing more environmentally friendly methods for the synthesis of 1,2,3-thiadiazoles. One notable alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Hurd-Mori Synthesis

ParameterConditionGeneral Effect on YieldRationale
Temperature Too LowLow YieldInsufficient energy for cyclization to proceed at an adequate rate.
OptimalHigh YieldBalances reaction rate and product stability.
Too HighLow YieldCan lead to decomposition of the starting material or the thiadiazole product.[2]
Thionyl Chloride Stoichiometry InsufficientLow YieldIncomplete conversion of the semicarbazone precursor.
Slight ExcessHigh YieldDrives the reaction to completion.
Large ExcessDecreased YieldMay promote the formation of side products and complicate purification.[3]
Reaction Time Too ShortLow YieldIncomplete reaction.
OptimalHigh YieldAllows for complete conversion of the starting material.
Too LongDecreased YieldPotential for product degradation with prolonged exposure to reaction conditions.
Solvent Anhydrous, InertHigh YieldPrevents the violent reaction of thionyl chloride with water and side reactions.
Protic or WetNo/Low YieldDecomposition of thionyl chloride and potential for unwanted side reactions.

Experimental Protocols

A representative two-step protocol for the synthesis of this compound is provided below, based on established procedures for analogous compounds.[4]

Step 1: Synthesis of 4-Acetylbenzoic Acid Semicarbazone

  • Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) dissolved in a minimal amount of water.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hurd-Mori Cyclization to this compound

  • Reaction Setup: In a fume hood, suspend the dried 4-acetylbenzoic acid semicarbazone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Hurd_Mori_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product start1 4-Acetylbenzoic Acid intermediate 4-Acetylbenzoic Acid Semicarbazone start1->intermediate Step 1: Semicarbazone Formation start2 Semicarbazide start2->intermediate product This compound intermediate->product Step 2: Hurd-Mori Cyclization reagent Thionyl Chloride (SOCl2) reagent->product

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow prep Prepare Semicarbazone cyclize Cyclization with SOCl2 prep->cyclize quench Quench with Ice-Water cyclize->quench extract Extract Product quench->extract purify Purify (Recrystallization/ Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the Hurd-Mori synthesis.

Troubleshooting_Yield start Low Yield? check_reagents Check Purity of Starting Materials & SOCl2 start->check_reagents Yes success Improved Yield start->success No check_conditions Optimize Reaction Temperature & Time check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture check_stoichiometry Adjust SOCl2 Stoichiometry check_moisture->check_stoichiometry check_stoichiometry->success

Caption: Troubleshooting logic for low yield in the Hurd-Mori synthesis.

References

Technical Support Center: Synthesis of 4-Substituted-1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted-1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-substituted-1,2,3-thiadiazoles?

A1: The most prevalent methods for synthesizing the 1,2,3-thiadiazole ring are the Hurd-Mori synthesis and the Wolff rearrangement. The Hurd-Mori synthesis is a versatile and widely used method involving the cyclization of hydrazones, often N-acyl or N-tosyl hydrazones with an α-methylene group, using thionyl chloride (SOCl₂). The Wolff rearrangement in this context typically involves the thermal or photochemical decomposition of a 1,2,3-thiadiazole, leading to the extrusion of nitrogen gas and formation of a reactive thioketene intermediate which can then undergo further reactions.

Q2: I am observing a low yield in my Hurd-Mori synthesis. What are the potential causes and solutions?

A2: Low yields in the Hurd-Mori synthesis can arise from several factors. The reactivity of the starting hydrazone is critical; using N-acyl or N-tosyl hydrazones can enhance reactivity. The nature of protecting groups is also important, as electron-donating groups on a nitrogen atom in the substrate can impede the cyclization reaction. In such cases, switching to an electron-withdrawing protecting group is advisable. Reaction conditions such as temperature and time are also crucial; optimizing these parameters by monitoring the reaction with Thin Layer Chromatography (TLC) can prevent the degradation of the product and ensure complete conversion. The quality of thionyl chloride is also a key factor; using a freshly distilled or new bottle is recommended as it can decompose over time.[1]

Q3: My purification process is resulting in a complex mixture of products. What could be the reason?

A3: A complex product mixture often indicates either an incomplete reaction or degradation of the target 1,2,3-thiadiazole.[2] The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions. Therefore, it is recommended to use neutral workup and purification methods whenever possible. Monitoring the reaction progress closely with TLC can help determine the optimal reaction time to maximize product formation and minimize degradation.

Q4: Can side reactions lead to the formation of other heterocyclic isomers?

A4: Yes, under certain conditions, rearrangements can occur. For instance, it has been reported that 1,2,3-thiadiazole-4-carbaldehydes can rearrange to form 1,2,3-triazoles in the presence of amines under thermal conditions. The formation of 1,3,4-thiadiazole or 1,2,4-thiadiazole isomers as direct side products of the Hurd-Mori synthesis is less commonly reported but can occur depending on the specific substrates and reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of 4-substituted-1,2,3-thiadiazoles.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive starting hydrazone.Ensure the hydrazone has an α-methylene group. Use of N-acyl or N-tosyl hydrazones is recommended to increase reactivity.
Unfavorable N-protecting group on the substrate.For substrates containing a nitrogenous heterocycle, use an electron-withdrawing protecting group (e.g., methyl carbamate) on the nitrogen atom to improve conversion rates.
Harsh reaction conditions leading to decomposition.Optimize the reaction temperature. For some substrates, cooling the reaction mixture may be necessary to prevent side reactions. Monitor reaction progress by TLC.
Inefficient cyclizing agent.Use freshly distilled or a new bottle of thionyl chloride.
Multiple Spots on TLC / Complex Product Mixture Incomplete reaction.Extend the reaction time and monitor by TLC. A slight increase in temperature might be beneficial, but avoid excessive heat.
Product instability and degradation.Avoid harsh acidic or basic conditions during workup and purification. Use neutral extraction and purification methods.
Formation of chlorinated side products.Use the minimum effective amount of thionyl chloride. Optimize reaction time to avoid prolonged exposure to the chlorinating agent.
Formation of rearranged isomers (e.g., 1,2,3-triazoles).This is more common with specific substrates like 1,2,3-thiadiazole-4-carbaldehydes in the presence of amines. Purify the product carefully using column chromatography.
Difficulty in Product Purification Oily product after recrystallization.The chosen solvent may be too good. Try a less polar solvent or a solvent mixture. Seeding with a pure crystal can induce crystallization.[1]
Co-elution of side products during column chromatography.Try a different solvent system with varying polarity. If available, consider using a different stationary phase for chromatography.

Key Experimental Protocols

General Protocol for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This two-step process involves the formation of a semicarbazone followed by cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) in a round-bottom flask.

  • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole

  • In a fume hood, suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly and dropwise, add thionyl chloride (1.4 mL, 19 mmol) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-phenyl-1,2,3-thiadiazole by recrystallization from ethanol or by column chromatography on silica gel.[1]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting common issues, the following diagrams are provided.

Hurd_Mori_Synthesis Ketone Ketone with α-methylene group Hydrazone Hydrazone Derivative (e.g., Semicarbazone) Ketone->Hydrazone + Semicarbazide Thiadiazole 4-Substituted-1,2,3-Thiadiazole Hydrazone->Thiadiazole + SOCl₂ (Desired Path) ChlorinatedProduct Chlorinated Side Product Hydrazone->ChlorinatedProduct + Excess SOCl₂ AromatizedProduct Aromatized Side Product Hydrazone->AromatizedProduct Dehydrogenation SulfonylatedProduct Sulfonylated Side Product Hydrazone->SulfonylatedProduct Reaction with SO₂ ThionylChloride SOCl₂ ThionylChloride->Thiadiazole ThionylChloride->ChlorinatedProduct

Caption: Hurd-Mori synthesis pathway and potential side reactions.

Wolff_Rearrangement Thiadiazole 1,2,3-Thiadiazole Thiirene Thiirene (Intermediate) Thiadiazole->Thiirene Heat or Light (-N₂) Nitrogen N₂ Thiirene->Nitrogen Thioketene Thioketene (Intermediate) Thiirene->Thioketene Rearrangement RearrangedProduct Rearranged Product (e.g., Thiophene derivative) Thioketene->RearrangedProduct Cyclization/Dimerization TrappedProduct Trapped Product (e.g., Thioester, Thioamide) Thioketene->TrappedProduct + Nucleophile Nucleophile Nucleophile (H₂O, ROH, R₂NH) Nucleophile->TrappedProduct

Caption: Wolff rearrangement pathway of 1,2,3-thiadiazoles.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK OptimizePurity Purify Starting Materials CheckPurity->OptimizePurity Impure CheckWorkup Evaluate Workup and Purification Method CheckConditions->CheckWorkup Conditions OK OptimizeConditions Adjust Temperature and/or Time CheckConditions->OptimizeConditions Suboptimal OptimizeWorkup Use Neutral pH and Mild Conditions CheckWorkup->OptimizeWorkup Harsh Success Improved Yield and Purity CheckWorkup->Success Optimized OptimizePurity->CheckConditions OptimizeConditions->CheckWorkup OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to aid in its purification and characterization.

PropertyValue
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol
Appearance White to off-white solid
Melting Point 230 °C
pKa (Predicted) 3.59 ± 0.10
Boiling Point (Predicted) 415.4 ± 47.0 °C
Density (Predicted) 1.440 ± 0.06 g/cm³

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hurd-Mori reaction?

A1: The Hurd-Mori synthesis, a common route to 1,2,3-thiadiazoles, involves the reaction of a hydrazone with thionyl chloride. Potential impurities include unreacted starting materials, such as the corresponding acetophenone precursor, and side products. One notable potential byproduct is the isomeric 1,3,4-thiadiazole. Additionally, residual solvents from the reaction and workup may be present.

Q2: My purified this compound sample has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystals do not form upon cooling, several techniques can be employed to induce crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, it is possible that too much solvent was used. In this case, gently heating the solution to evaporate some of the solvent and then allowing it to cool again may be effective.

Q4: During column chromatography, my acidic compound is streaking and not separating well. How can I improve this?

A4: Carboxylic acids can interact strongly with the silica gel stationary phase, leading to tailing or streaking. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), can be added to the eluent. This helps to keep the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low yield after recrystallization - The compound is significantly soluble in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization.
Oily precipitate instead of crystals - The compound may be "oiling out" due to a high concentration of impurities or a rapid drop in temperature.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different recrystallization solvent or a solvent pair.
Compound is insoluble in common recrystallization solvents - The polarity of the solvent is not suitable for the compound.- Test the solubility in a wider range of solvents of varying polarities (e.g., ethanol, ethyl acetate, acetone, or mixtures like ethanol/water). Given the aromatic and carboxylic acid functionalities, polar protic and aprotic solvents are good starting points.
Poor separation in column chromatography - Inappropriate mobile phase polarity.- Co-elution of impurities with similar polarity.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Consider using a different stationary phase (e.g., alumina) or a different solvent system.
Product decomposes on silica gel column - The compound may be sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like neutral alumina.- Alternatively, deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent, though this is less common for acidic compounds.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. Ethanol or an ethanol/water mixture is often a good starting point for benzoic acid derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Column Chromatography Protocol

This protocol is designed for the purification of this compound using silica gel chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. To improve the separation of this acidic compound, add 0.1-1% acetic acid or formic acid to the mobile phase. The optimal ratio of solvents should be determined by TLC analysis.

  • Column Packing: The column can be packed using either a dry or wet slurry method. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully apply it to the top of the column.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Strategy start Crude Product tlc TLC Analysis start->tlc major_impurities Major Impurities Present? tlc->major_impurities recrystallization Recrystallization major_impurities->recrystallization Minor impurities or baseline material column Column Chromatography major_impurities->column Multiple spots with close Rf values acid_base Acid-Base Extraction major_impurities->acid_base Basic or neutral impurities present re_evaluate Re-evaluate Purity (TLC, MP) recrystallization->re_evaluate column->re_evaluate acid_base->re_evaluate pure_product Pure Product re_evaluate->column Purity not acceptable re_evaluate->pure_product Purity acceptable

Caption: Purification strategy selection workflow.

Overcoming solubility issues of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(1,2,3-Thiadiazol-4-yl)benzoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

A1: this compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below. Please note that some of these values are predicted.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₂S[Chem-supply]
Molecular Weight206.22 g/mol [Chem-supply]
Melting Point~230 °C[Chem-supply]
pKa (predicted)3.59 ± 0.10[Chem-supply]
AppearanceWhite to off-white solid[Chem-supply]

Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What are the recommended solvents?

A2: Due to its chemical structure, which includes a carboxylic acid group and a heterocyclic ring, this compound is expected to have low solubility in neutral aqueous solutions. The recommended starting solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For aqueous buffers, solubility is highly pH-dependent.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is significantly influenced by pH. At acidic pH (below its pKa of approximately 3.59), the compound will be in its protonated, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of your buffer should enhance solubility.

Q4: What is a good starting concentration for a DMSO stock solution?

A4: A common starting concentration for a DMSO stock solution is 10-50 mM. It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into your aqueous assay buffer. Gentle warming (to 37°C) and sonication can aid in dissolution.

Q5: When I dilute my DMSO stock solution into my aqueous assay buffer, the compound precipitates. How can I prevent this?

A5: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to overcome this:

  • Lower the final concentration: The most straightforward approach is to test lower final concentrations of the compound in your assay.

  • Optimize DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects on your biological system.

  • Use a co-solvent: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or using a small percentage of a co-solvent in your final assay medium can sometimes improve solubility.

  • pH adjustment: Ensure your final assay buffer has a pH above the compound's pKa (e.g., pH 7.4) to maintain it in its more soluble, deprotonated form.

  • Use of excipients: For more challenging cases, consider using solubility enhancers like cyclodextrins.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. The compound is in its less soluble protonated form. The concentration is above its aqueous solubility limit.Prepare a concentrated stock solution in DMSO. Increase the pH of the aqueous buffer to > 5.
Precipitation occurs after diluting DMSO stock into aqueous buffer. The compound's solubility in the final aqueous/DMSO mixture is exceeded. The buffer's pH is too low.Decrease the final concentration of the compound. Increase the pH of the final assay buffer. Consider using a co-solvent or a solubility enhancer like HP-β-CD.
Inconsistent results in biological assays. Incomplete dissolution or precipitation of the compound over the course of the experiment. Degradation of the compound in the assay medium.Ensure complete dissolution of the stock solution before each use. Prepare fresh dilutions for each experiment. Check for compound stability in your assay conditions.
Vehicle control (DMSO) is affecting the biological assay. The final concentration of DMSO is too high.Reduce the final DMSO concentration to the lowest effective level, typically below 0.5%.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 206.22 g/mol ). For 1 mL, this would be 2.06 mg.

  • Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube or vial.

  • Add the required volume of anhydrous DMSO.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffers of different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution into each of the different pH buffers. Aim for a final DMSO concentration of 1% or less.

  • For each pH, prepare a supersaturated solution by adding an excess of the compound to the buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

  • Plot the solubility (in µg/mL or µM) against the pH to determine the optimal pH for dissolution.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a more soluble formulation of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10% (w/v).

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

Potential Signaling Pathway and Experimental Workflow

Based on studies of structurally related thiadiazole derivatives, a potential mechanism of action for this compound in cancer cells is the inhibition of the MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is common in many cancers.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Inhibitor This compound Inhibitor->MEK

Caption: Proposed inhibition of the MEK/ERK signaling pathway.

Experimental Workflow for Investigating MEK/ERK Pathway Inhibition

The following workflow can be used to investigate whether this compound inhibits the MEK/ERK signaling pathway in cancer cells.

experimental_workflow start Start: Solubilize Compound cell_culture Culture Cancer Cells (e.g., Colorectal Cancer Cell Line) start->cell_culture treatment Treat Cells with This compound (and controls) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis western_blot Western Blot Analysis for: p-MEK, MEK, p-ERK, ERK cell_lysis->western_blot data_analysis Data Analysis: Quantify Protein Levels western_blot->data_analysis conclusion Conclusion: Inhibition of MEK/ERK Pathway? data_analysis->conclusion

Caption: Workflow to assess MEK/ERK pathway inhibition.

Stability studies of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the stability testing of this compound.

Question: My forced degradation study shows no degradation of the compound under any stress condition. What should I do?

Answer: While this compound may be relatively stable, a complete lack of degradation under forced conditions is unusual. Consider the following troubleshooting steps:

  • Increase Stress Severity: The stress conditions may not have been harsh enough. Gradually increase the concentration of acid/base, the temperature, or the duration of exposure. For photostability, ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.[1][2]

  • Check Solvent Suitability: Ensure the compound is fully dissolved in the chosen solvent system. Poor solubility can mask degradation.

  • Method Specificity: Verify that your analytical method is truly stability-indicating. It's possible that degradation products are co-eluting with the parent peak. Re-evaluate the method's specificity.[3][4]

  • Consider Secondary Degradation: Overly harsh conditions might lead to secondary degradation products that are not easily detected or are outside the analytical window.[5]

Question: I am observing a significant loss of the parent compound, but I cannot detect any degradation products. What is happening?

Answer: This issue, often referred to as a lack of mass balance, can be due to several factors:

  • Formation of Volatile Degradants: The degradation of the 1,2,3-thiadiazole ring is known to proceed via the extrusion of nitrogen gas (N₂), which would not be detected by typical HPLC methods.[6] Additionally, subsequent reactions could form other volatile products.

  • Precipitation of Degradants: Degradation products may be insoluble in the sample solution and precipitate out. Visually inspect your samples for any cloudiness or solid particles.

  • Degradants Not Detected by the Analytical Method: The degradation products may lack a chromophore, making them invisible to UV detection. If you are using HPLC with UV detection, consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Degradants Adsorbing to Container Surfaces: Highly reactive or "sticky" degradation products might adsorb to the walls of your sample vials.

Question: My results are inconsistent between different batches of the compound. Why?

Answer: Batch-to-batch variability in stability can be attributed to:

  • Presence of Impurities: Different batches may have varying levels of impurities that could catalyze degradation reactions.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique stability profile.

  • Variations in Particle Size: For solid-state stability studies, differences in particle size can affect the surface area exposed to stress conditions.

Question: What are the likely degradation pathways for this compound?

Answer: Based on the known chemistry of the 1,2,3-thiadiazole ring and the benzoic acid moiety, the following degradation pathways are plausible:

  • Thiadiazole Ring Opening: Under thermal or photolytic stress, the 1,2,3-thiadiazole ring can extrude molecular nitrogen (N₂) to form a highly reactive thiirene intermediate. This can then rearrange to a thioketene, which can undergo further reactions.[6]

  • Decarboxylation: At elevated temperatures, the benzoic acid group may undergo decarboxylation to produce 4-(1,2,3-thiadiazol-4-yl)benzene.[7][8]

  • Hydrolysis: The carboxylic acid group may undergo reactions typical of its class, though it is generally stable to hydrolysis.

  • Oxidation: While the thiadiazole ring is relatively stable to oxidation, the benzene ring could be susceptible to oxidative degradation under strong oxidizing conditions.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. These values are for illustrative purposes and will vary based on experimental conditions.

Stress Condition% Degradation of Parent CompoundMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)5-10%Possible hydrolysis products
Base Hydrolysis (0.1 M NaOH, 60°C, 12h)10-15%Possible hydrolysis products
Oxidative (3% H₂O₂, RT, 24h)15-20%Oxidized derivatives
Thermal (105°C, 48h)20-30%Decarboxylation product, N₂ extrusion products
Photolytic (ICH Q1B conditions)25-35%N₂ extrusion products, photodimers

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments based on ICH guidelines.[1][2][9][10][11]

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid to achieve a final concentration of 0.1 mg/mL.

    • For base hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide to achieve a final concentration of 0.1 mg/mL.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them (for the base-stressed sample with acid, and for the acid-stressed sample with base), and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • At selected time points, take samples, dilute them with the mobile phase, and analyze by HPLC.

3. Thermal Degradation

  • Objective: To investigate the effect of high temperature on the solid compound.

  • Methodology:

    • Place a known amount of the solid compound in a clean, dry vial.

    • Store the vial in a calibrated oven at a high temperature (e.g., 105°C) for a set period (e.g., 48 hours).

    • After the exposure, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed solid in a suitable solvent, dilute to the appropriate concentration, and analyze by HPLC.

4. Photostability Testing

  • Objective: To determine the compound's sensitivity to light.

  • Methodology:

    • Expose the solid compound or a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[1]

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • A control sample should be protected from light with aluminum foil.

    • After the exposure period, prepare the samples for analysis and compare the results with the protected control sample using HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 105°C, solid) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Purity, Mass Balance, Degradation Products) hplc->data

Experimental Workflow for Forced Degradation Studies.

logical_relationship cluster_causes Potential Causes cluster_actions Troubleshooting Actions issue Observed Issue in Stability Study cause1 Inadequate Stress Conditions issue->cause1 cause2 Poor Analytical Method issue->cause2 cause3 Nature of Degradation Products issue->cause3 cause4 Compound Properties issue->cause4 action1 Increase Stress Severity (Temp, Conc., Time) cause1->action1 action2 Verify Method Specificity (e.g., Peak Purity) cause2->action2 action3 Use Alternative Detectors (e.g., MS, CAD) cause3->action3 action4 Characterize Batches (Impurities, Polymorphism) cause4->action4

Troubleshooting Logic for Stability Studies.

degradation_pathway cluster_thermal_photo Thermal/Photolytic Degradation cluster_thermal High Temperature Degradation parent This compound intermediate Thiirene Intermediate + N₂ parent->intermediate hv or Δ - N₂ decarboxylated 4-(1,2,3-Thiadiazol-4-yl)benzene + CO₂ parent->decarboxylated High Δ - CO₂ thioketene Thioketene Intermediate intermediate->thioketene Rearrangement

Plausible Degradation Pathways.

References

Technical Support Center: Spectroscopic Analysis of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of thiadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.

General Troubleshooting and FAQs

This section addresses broad issues that can affect multiple types of spectroscopic analysis.

Q1: My thiadiazole compound has poor solubility in common spectroscopic solvents. What can I do?

A1: Poor solubility is a common challenge with thiadiazole derivatives.[1][2] Here are several strategies to address this:

  • Solvent Selection: For NMR, consider using more polar deuterated solvents like DMSO-d₆, as it is often effective for compounds with low solubility.[3] For UV-Vis spectroscopy, methanol can be a suitable solvent, but for less soluble complexes, preparing very dilute solutions (e.g., 1 μM) may be necessary to obtain a satisfactory spectrum.[1][2]

  • Temperature Variation: For NMR analysis, running the experiment at a higher temperature can sometimes improve solubility and also help to coalesce signals from different isomers.[4]

  • Sample Preparation: For solid-state analysis like FTIR, ensure the sample is finely ground and evenly mixed with KBr to avoid scattering and obtain a quality spectrum.[5]

Q2: I'm observing more signals in my NMR spectrum than expected for my target thiadiazole compound. What could be the cause?

A2: The presence of unexpected peaks in an NMR spectrum can arise from several factors:

  • Isomers: Thiadiazole derivatives can exist as rotational isomers (rotamers), especially with bulky substituents, leading to a more complex spectrum.[4] The ratio of these isomers can be solvent-dependent.[1]

  • Tautomers: Some 1,3,4-thiadiazole compounds can exist in different tautomeric forms, which will result in additional signals.[4]

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis are common sources of extra peaks.[4] It is advisable to confirm purity using techniques like elemental analysis or LC-MS.[1][2]

NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of thiadiazole compounds.

FAQs

Q3: The chemical shifts in my ¹H or ¹³C NMR spectrum don't match the literature values for a similar thiadiazole derivative. Why?

A3: Discrepancies in chemical shifts can be attributed to:

  • Solvent Effects: The solvent used for analysis can significantly influence chemical shifts due to interactions with the solute.[4][6] For example, aromatic solvents like benzene-d₆ can induce different shifts compared to chloroform-d₃.[4]

  • Substituent Effects: The electronic properties of substituents on the thiadiazole ring will alter the chemical shifts. Electron-donating groups typically cause upfield shifts (lower ppm), while electron-withdrawing groups result in downfield shifts (higher ppm).[4]

  • Concentration: Sample concentration can affect chemical shifts due to intermolecular interactions.[4]

Q4: The proton signals for my N-H or O-H groups are broad or not visible. What is happening?

A4: Protons attached to heteroatoms like nitrogen and oxygen are exchangeable. Their signals can be broad and their chemical shifts can be highly variable depending on solvent, temperature, and concentration. To confirm these signals, you can perform a D₂O exchange experiment; the N-H or O-H peaks will disappear from the spectrum.[1]

Troubleshooting Workflow for Unexpected NMR Signals

G start Unexpected Signals in NMR Spectrum check_purity Check Sample Purity (LC-MS, Elemental Analysis) start->check_purity check_isomers Consider Presence of Isomers/Tautomers check_purity->check_isomers If Pure impurity_signals Signals from Impurities or Solvents check_purity->impurity_signals If Impure temp_study Perform Variable Temperature NMR check_isomers->temp_study Yes d2o_exchange D2O Exchange Experiment check_isomers->d2o_exchange Suspect Exchangeable Protons solvent_effect Analyze in a Different Solvent check_isomers->solvent_effect No isomer_signals Signals from Isomers/Tautomers temp_study->isomer_signals exchangeable_protons Identify Exchangeable Protons d2o_exchange->exchangeable_protons two_d_nmr Run 2D NMR (COSY, HSQC, HMBC) solvent_effect->two_d_nmr confirm_structure Confirm Structure two_d_nmr->confirm_structure

Caption: Troubleshooting workflow for unexpected NMR signals.

Typical NMR Data for Thiadiazole Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HAromatic Protons7.00 - 8.43[7]
¹HSecondary Amine (N-H)8.40 - 13.13[7][8][9]
¹HPhenolic (O-H)9.84 - 10.91[1]
¹³CThiadiazole Ring Carbons158.4 - 169.01[7][8]
¹³CPhenyl Ring Carbons117.54 - 146.67[8]

Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of thiadiazole compounds.

FAQs

Q5: What is a common fragmentation pattern for thiadiazole compounds in mass spectrometry?

A5: A characteristic fragmentation for 1,2,3-thiadiazoles is the elimination of a nitrogen molecule (N₂) from the molecular ion.[10] For some 1,3,4-thiadiazole derivatives, fragmentation may begin with the loss of substituent groups, followed by the decomposition of the thiadiazole ring.[1] Tandem mass spectrometry (MS/MS) is highly recommended for detailed fragmentation studies.[3]

Q6: My mass spectrum shows an M+1 peak but no clear molecular ion peak. Is this normal?

A6: Yes, for some 1,2,3-thiadiazole derivatives, it is possible to observe an [M+H]⁺ (M+1) ion rather than the molecular ion ([M]⁺) under normal source conditions, especially with soft ionization techniques like electrospray ionization (ESI).[10]

Q7: Can mass spectrometry distinguish between isomeric thiadiazoles and triazoles?

A7: While challenging, it is possible. Gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles can occur under certain ESI-MS/MS conditions.[11] Comparing the MS³ fragmentation patterns of specific ions can help in differentiation.[11] Infrared Multiple Photon Dissociation (IRMPD) spectroscopy combined with mass spectrometry can also aid in the structural identification of fragment ions.[11]

Experimental Protocol for Mass Spectrometry
  • Objective: To determine the molecular weight and fragmentation pattern of a thiadiazole derivative.[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and determination of elemental composition.[3]

  • Acquisition:

    • Infuse the sample directly or via an LC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's nature.[3]

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS).[3]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M]⁻) or the protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to elucidate the structure.

UV-Vis Spectroscopy Troubleshooting

UV-Vis spectroscopy provides information about the electronic transitions within thiadiazole molecules.

FAQs

Q8: What are the typical absorption bands for thiadiazole derivatives in UV-Vis spectroscopy?

A8: Thiadiazole derivatives generally exhibit absorption bands corresponding to π→π* transitions.[3][12] The position of the maximum absorption (λmax) is sensitive to the substituents on the thiadiazole ring and the solvent used.[3] For some 1,3,4-thiadiazole derivatives, a lower-energy band can be observed between 310 to 365 nm.[13]

Q9: My UV-Vis spectrum shows a very low or no absorbance. What should I do?

A9: This issue can often be resolved by:

  • Concentration Adjustment: Ensure the concentration of your sample is appropriate to yield an absorbance in the optimal range of 0.1-1.0.[3]

  • Solubility Check: As mentioned, poor solubility can be an issue. If the compound is not fully dissolved, it will lead to low absorbance and potentially scattering effects.

  • Wavelength Range: Make sure you are scanning over an appropriate wavelength range, typically from 200 to 400 nm for thiadiazole derivatives.[3]

UV-Vis Data for Thiadiazole Derivatives
Compound TypeSolventλmax (nm)Reference
4-Phenyl-1,2,3-thiadiazoleNot Specified296[3]
4,5-dicarbomethoxy-1,2,3-thiadiazoleAcetonitrile266[3]
1,3,4-thiadiazole derivativeVarious~320[13]

Infrared (IR) Spectroscopy Troubleshooting

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

FAQs

Q10: What are the key vibrational frequencies for the thiadiazole ring?

A10: The C=N stretching vibration in the thiadiazole ring is a key indicator and can be observed in the IR spectrum. For a 1,3,4-thiadiazole derivative, this band may appear around 1628 cm⁻¹.[1][2] The C-S-C stretching of the thiadiazole ring typically gives rise to weak intensity bands below 660 cm⁻¹.[1]

Q11: My FTIR spectrum has a very noisy baseline or broad, distorted peaks. How can I improve the quality?

A11: Poor quality FTIR spectra can result from several factors:[5][14]

  • Sample Preparation: For solid samples using KBr pellets, ensure the sample is finely ground and homogeneously mixed with dry KBr powder. The pellet should be pressed uniformly to avoid scattering.[5]

  • Moisture: KBr is hygroscopic. The presence of moisture can lead to a broad absorption band around 3300 cm⁻¹ due to O-H stretching.[14] Always use dry KBr and store it in a desiccator.

  • Instrument Issues: Ensure the interferometer and optical components are clean and aligned. Always collect a background spectrum before running your sample to correct for atmospheric CO₂ and water vapor.[5]

Troubleshooting Logic for Poor FTIR Spectra

G start Poor Quality FTIR Spectrum check_sample_prep Review Sample Preparation start->check_sample_prep regrind_sample Regrind Sample and Repress Pellet check_sample_prep->regrind_sample Uneven/Coarse check_moisture Check for Moisture Contamination check_sample_prep->check_moisture Homogeneous regrind_sample->check_moisture use_dry_kbr Use Dry KBr and Purge with Nitrogen check_moisture->use_dry_kbr Broad OH Peak check_instrument Check Instrument Settings check_moisture->check_instrument No Broad OH use_dry_kbr->check_instrument run_background Recollect Background Spectrum check_instrument->run_background Incorrect Settings good_spectrum Acquire High-Quality Spectrum check_instrument->good_spectrum Settings OK run_background->good_spectrum

Caption: Logic for troubleshooting poor quality FTIR spectra.

Characteristic IR Frequencies for Thiadiazole Derivatives
Wavenumber (cm⁻¹)AssignmentReference
3385, 3320, 3206O-H and N-H stretching[2]
~3100-3000C-H (aromatic)[3]
1680C=O (amide)[1]
1628C=N (thiadiazole ring)[1][2]
< 660C-S-C (thiadiazole ring)[1]

References

Optimization of reaction conditions for the synthesis of 4-aryl-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-aryl-1,2,3-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 4-aryl-1,2,3-thiadiazoles?

A1: The two most prevalent methods are the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur.[1] The Hurd-Mori reaction is a classic method involving the cyclization of an activated hydrazone with thionyl chloride (SOCl₂).[1][2][3] More contemporary approaches often favor the one-pot synthesis from aryl ketones, p-toluenesulfonyl hydrazide, and elemental sulfur, which can be catalyzed by an iodine source.[1][4]

Q2: I'm starting a new project. Which synthetic method should I choose?

A2: For operational simplicity and high step-economy, the one-pot synthesis from aryl ketones, p-toluenesulfonyl hydrazide, and sulfur is highly recommended as it avoids the isolation of the intermediate N-tosylhydrazone.[1] The Hurd-Mori reaction is also a robust method but requires careful handling of thionyl chloride.[1]

Q3: What is the role of iodine in the N-tosylhydrazone cyclization method?

A3: In iodine-catalyzed methods, I₂ acts as a catalyst. When dimethyl sulfoxide (DMSO) is used as the solvent, it also serves as an oxidant to regenerate I₂ from the hydrogen iodide (HI) byproduct, which is crucial for the catalytic cycle.[1][4][5]

Q4: Are there metal-free alternatives for this synthesis?

A4: Yes, metal-free methods have been developed. A notable example is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and sulfur. These methods are considered greener alternatives to traditional approaches.[1][3]

Q5: Can I use substituted aryl ketones as starting materials?

A5: Yes, modern N-tosylhydrazone-based syntheses have a broad substrate scope and tolerate various functional groups on the aryl ring.[5] Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to moderate to excellent yields.[5]

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What could be the problem?

A1: Several factors can contribute to low or no yield:

  • Reagent Quality: Ensure that p-toluenesulfonyl hydrazide and elemental sulfur are pure. Solvents like DMSO should be anhydrous and of high quality.[1]

  • Inert Atmosphere: For the I₂/DMSO catalyzed method, maintaining an inert atmosphere (e.g., Argon) is critical to prevent side reactions.[1][4]

  • Temperature Control: The reaction temperature is crucial. For many N-tosylhydrazone cyclizations, a temperature of around 100°C is required.[1][5]

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, which can range from 2 to 5 hours or more.[1][4]

  • Substrate Suitability (Hurd-Mori): The electronic nature of the substituents on your starting material is critical. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.

Q2: My reaction is producing multiple spots on TLC, and purification is difficult. How can I improve selectivity?

A2: The formation of side products is a common issue. Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reagent can lead to undesired side reactions. Additionally, ensure the reaction is performed at the optimal temperature, as higher temperatures can sometimes promote the formation of byproducts.

Q3: My 4-aryl-1,2,3-thiadiazole derivative appears to be decomposing during column chromatography on silica gel. What can I do?

A3: The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[6] Consider the following options:

  • Neutralized Silica: Use silica gel that has been washed with a base like triethylamine.[6]

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[6]

  • Alternative Purification Methods: Consider purification by recrystallization or preparative HPLC with a neutral mobile phase.[6]

Q4: How can I effectively purify my final product?

A4: Purification is typically achieved through column chromatography or recrystallization.[7]

  • Column Chromatography: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point for the eluent system.[6]

  • Recrystallization: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Experiment with different solvents or solvent mixtures to find the optimal conditions.

Data Presentation

Table 1: Optimization of Reaction Conditions for the I₂/DMSO-Catalyzed Synthesis of 4-Phenyl-1,2,3-thiadiazole

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1I₂ (10)DMSO100585
2I₂ (5)DMSO100578
3I₂ (10)DMA100572
4I₂ (10)DMSO80565
5I₂ (10)DMSO100375
6NoneDMSO1005<5

Data compiled from representative literature.[4][8][9] Yields are for isolated products.

Table 2: Effect of Substituents on the Yield of 4-Aryl-1,2,3-thiadiazoles via I₂/DMSO-Catalyzed One-Pot Synthesis

EntryAryl KetoneYield (%)
1Acetophenone85
24-Methylacetophenone88
34-Methoxyacetophenone90
44-Chloroacetophenone82
54-Nitroacetophenone75
62-Acetylnaphthalene80

Reaction conditions: Aryl ketone (0.3 mmol), TsNHNH₂ (0.33 mmol), S₈ (0.6 mmol), I₂ (10 mol%), DMSO (3 mL), 100°C, 5 h, under Argon.[8][9]

Experimental Protocols

Protocol 1: I₂/DMSO-Catalyzed One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles [1][4]

  • Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl ketone (0.3 mmol), p-toluenesulfonyl hydrazide (TsNHNH₂) (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (I₂) (0.03 mmol, 10 mol%).

  • Degassing: Seal the tube, and degas for 30 seconds, then fill with Argon. Repeat this process three times.

  • Reaction: Add anhydrous DMSO (3 mL) under an argon atmosphere. Stir the resulting mixture and heat to 100°C for 5 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the solution and quench with a saturated solution of sodium thiosulfate (5 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hurd-Mori Synthesis via a Semicarbazone Intermediate [1][7][10]

Step A: Semicarbazone Formation

  • Reaction Setup: In a round-bottom flask, dissolve the aryl ketone (1.0 equiv.) in methanol. Add semicarbazide hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Isolation: Cool the mixture and add water to precipitate the semicarbazone. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step B: Cyclization to 4-Aryl-1,2,3-thiadiazole

  • Reaction Setup: Suspend the dried semicarbazone (1.0 equiv.) in a suitable solvent like dichloromethane (DCM). Cool the suspension in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 equiv.) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with DCM, dry the organic layer, and purify by column chromatography or recrystallization.

Mandatory Visualization

Hurd_Mori_Reaction ArylKetone Aryl Ketone Semicarbazone Aryl Semicarbazone (Intermediate) ArylKetone->Semicarbazone Condensation Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Cyclization Cyclization Semicarbazone->Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Cyclization Thiadiazole 4-Aryl-1,2,3-Thiadiazole (Product) Cyclization->Thiadiazole

Caption: Hurd-Mori reaction pathway for 4-aryl-1,2,3-thiadiazole synthesis.

Troubleshooting_Workflow Start Low Yield / No Product CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions TLC_Analysis Analyze by TLC: Starting Material Left? CheckReagents->TLC_Analysis CheckConditions->TLC_Analysis MultipleSpots Analyze by TLC: Multiple Products? TLC_Analysis->MultipleSpots No OptimizeTimeTemp Optimize Reaction Time & Temperature TLC_Analysis->OptimizeTimeTemp Yes OptimizePurification Optimize Purification (Solvent, Stationary Phase) MultipleSpots->OptimizePurification Yes Decomposition Product Decomposition? MultipleSpots->Decomposition No Success Improved Yield OptimizeTimeTemp->Success OptimizePurification->Success MilderConditions Use Milder Purification (e.g., Neutral Alumina) Decomposition->MilderConditions Yes MilderConditions->Success

Caption: Troubleshooting workflow for low reaction yield in synthesis.

References

Removal of unreacted starting materials from 4-(1,2,3-Thiadiazol-4-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting material for the synthesis of this compound is 4-acetylbenzoic acid. The synthesis typically proceeds via the Hurd-Mori reaction, which involves the conversion of the ketone group of 4-acetylbenzoic acid into a 1,2,3-thiadiazole ring.

Q2: I am having trouble with the Hurd-Mori reaction. What are some key parameters to control?

A2: The Hurd-Mori synthesis of 1,2,3-thiadiazoles involves the reaction of a ketone with a hydrazone-forming reagent (like semicarbazide or tosylhydrazide) followed by cyclization with a thionating agent. For a successful reaction, it is crucial to ensure the complete formation of the hydrazone intermediate before the cyclization step. The choice of thionating agent and reaction temperature can also significantly impact the yield and purity of the product.

Q3: How can I effectively remove unreacted 4-acetylbenzoic acid from my final product?

A3: Unreacted 4-acetylbenzoic acid can be removed using several purification techniques, including acid-base extraction, recrystallization, or column chromatography. The choice of method will depend on the scale of your reaction and the impurity profile.

Q4: What is the best solvent for recrystallizing this compound?

A4: While specific solubility data is not extensively published, solvents like ethanol, acetic acid, or a mixture of ethanol and water could be effective for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures. Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Q5: My purified product still shows impurities by TLC. What should I do?

A5: If impurities persist after initial purification, a secondary purification step is recommended. Column chromatography is often effective in separating structurally similar compounds. The choice of stationary phase (e.g., silica gel) and a suitable mobile phase (eluent) are critical for good separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of unreacted starting materials in the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Product is contaminated with unreacted 4-acetylbenzoic acid after initial work-up. Incomplete reaction or inefficient initial purification.1. Acid-Base Extraction: Exploit the acidic nature of both the product and starting material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. This will convert both carboxylic acids to their water-soluble carboxylate salts. Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified product and any unreacted starting material. Further purification will be needed. 2. Recrystallization: Select a solvent where the solubility of this compound and 4-acetylbenzoic acid differ significantly with temperature. Perform a careful recrystallization. 3. Column Chromatography: If other methods fail, use column chromatography for a more refined separation.
Low recovery of the product after purification. Product loss during extraction or recrystallization steps.1. Extraction: Ensure complete precipitation of the product after acidification of the basic aqueous extract by checking the pH. Perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer. 2. Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the product to avoid significant loss in the mother liquor upon cooling. Cool the solution slowly to maximize crystal formation.
Difficulty in choosing a suitable recrystallization solvent. Similar solubility profiles of the product and starting material.1. Solvent Screening: Test the solubility of both the crude product and pure 4-acetylbenzoic acid in a range of solvents (e.g., ethanol, methanol, acetic acid, ethyl acetate, toluene, and water) at room temperature and at their boiling points. 2. Solvent Mixtures: If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, toluene/hexane). Dissolve the crude product in the solvent in which it is more soluble at high temperature, and then slowly add the second solvent (in which it is less soluble) until turbidity is observed. Reheat to get a clear solution and then cool slowly.
Product and starting material co-elute during column chromatography. The chosen mobile phase is not providing adequate separation.1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different mobile phase compositions. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common eluent system for similar compounds is a mixture of toluene and ethyl acetate.[1] 2. Change Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase like alumina.

Experimental Protocols

Acid-Base Extraction for Carboxylic Acid Purification

This protocol describes a general method for separating carboxylic acids from neutral or less acidic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be sufficient to react with all acidic components.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated carboxylic acids will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acids.

  • Combine the aqueous extracts.

  • Slowly add a concentrated acid (e.g., 6M HCl) to the combined aqueous extracts with stirring until the solution is acidic (pH ~2), which will cause the carboxylic acids to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Recrystallization of Benzoic Acid Derivatives

This is a general procedure that can be adapted for the purification of this compound.

  • Choose an appropriate solvent by conducting small-scale solubility tests. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum or in a desiccator.

Column Chromatography

This protocol outlines the general steps for purifying a compound using column chromatography.

  • Select the Stationary and Mobile Phases: Silica gel is a common stationary phase for compounds of this type. Use TLC to determine a suitable mobile phase (eluent) that provides good separation between your product and impurities (an Rf value of 0.2-0.4 for the product is often ideal). A mixture of toluene and ethyl acetate has been used for similar compounds.[1]

  • Pack the Column: Prepare a slurry of the stationary phase in the mobile phase and pour it into the chromatography column. Allow the stationary phase to settle, ensuring a uniform packing without any air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Elute the Column: Add the mobile phase continuously to the top of the column and collect the eluting solvent in fractions.

  • Monitor the Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Acetylbenzoic Acid reaction Hurd-Mori Reaction (e.g., with Semicarbazide/SOCl₂) start->reaction crude Crude this compound reaction->crude extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative/Further Purification pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC) unreacted_sm Unreacted Starting Material Present? start->unreacted_sm other_impurities Other Impurities Present? unreacted_sm->other_impurities No acid_base Perform Acid-Base Extraction unreacted_sm->acid_base Yes recrystallize Recrystallize other_impurities->recrystallize Yes pure Pure Product other_impurities->pure No acid_base->other_impurities column Perform Column Chromatography recrystallize->column Still Impure recrystallize->pure Pure column->pure Pure impure Still Impure column->impure Still Impure

Caption: Decision-making flowchart for the purification of this compound.

References

Preventing degradation of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid during storage. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1] The area should be well-ventilated.[1][] For short-term laboratory use, storage at room temperature (20-25°C) is generally acceptable. However, for long-term storage, refrigeration at 2-8°C is advisable to minimize the risk of thermal degradation.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound can be attributed to the instability of its two core moieties: the 1,2,3-thiadiazole ring and the benzoic acid group. The primary degradation pathways are:

  • Thermal and Photochemical Decomposition of the 1,2,3-Thiadiazole Ring: This pathway involves the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates such as thiirene and thioketene.[1] This process can be initiated by elevated temperatures (typically above 200°C) or by exposure to UV radiation.[1]

  • Decarboxylation of the Benzoic Acid Moiety: This involves the loss of the carboxyl group as carbon dioxide (CO₂). This reaction is generally favored at high temperatures and can be influenced by the presence of moisture.[4]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a 1,2,3-thiadiazole ring are known to be susceptible to photochemical degradation upon exposure to UV irradiation.[1][] Therefore, it is crucial to protect this compound from light, especially during long-term storage and when in solution. Amber vials or containers wrapped in aluminum foil should be used.

Q4: Can pH affect the stability of this compound in solution?

A4: Yes, the stability of the 1,2,3-thiadiazole ring can be compromised under basic conditions. Some aryl-substituted 1,2,3-thiadiazoles have been observed to decompose under mild basic conditions. Therefore, preparing and storing solutions in neutral or slightly acidic buffers is recommended. Strong bases should be avoided.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a yellow tint in a previously white solid sample. Photodegradation due to light exposure.Store the compound in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient light during handling.
Presence of an unidentifiable peak in the HPLC chromatogram of an aged sample. Formation of degradation products.The primary degradation products could be the result of nitrogen extrusion from the thiadiazole ring or decarboxylation. Refer to the proposed degradation pathway diagram below. Use a stability-indicating HPLC method for analysis.
Decreased potency or inconsistent results in biological assays. Degradation of the compound.Re-evaluate the storage conditions. Ensure the compound is stored in a cool, dry, and dark place. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Poor solubility of an older stock. Possible polymerization of reactive intermediates formed during degradation.Discard the old stock and use a fresh, properly stored sample.

Degradation Pathways and Experimental Workflows

Below are diagrams illustrating the potential degradation pathways of this compound and a general workflow for assessing its stability.

Potential Degradation Pathways A This compound B [Intermediate Thiirene/Thioketene] A->B Heat (>200°C) or UV light (- N2) D 4-Ethynylbenzoic acid + N2 + S A->D Alternative fragmentation E 1,2,3-Thiadiazol-4-yl-benzene + CO2 A->E Decarboxylation (Heat) C Degradation Products (e.g., polymers, adducts) B->C Further reactions

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment A Obtain initial sample of This compound B Characterize initial purity and appearance (t=0) (e.g., HPLC, visual inspection) A->B C Subject samples to stress conditions (e.g., elevated temperature, light exposure, humidity) B->C D Analyze samples at predetermined time points using a stability-indicating HPLC method C->D E Quantify parent compound and any degradation products D->E F Determine rate of degradation and identify degradation products (e.g., LC-MS) E->F

Caption: General workflow for assessing the stability of a chemical compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The exact parameters may need to be optimized for your specific instrumentation and the potential degradation products.

  • Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting gradient could be 10-90% acetonitrile over 30 minutes.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Sample Preparation: Prepare samples of this compound that have been subjected to stress conditions (see Protocol 2) at the same concentration as the standard solution.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient elution with buffered water and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (a wavelength around 254 nm or the compound's λmax is a good starting point).

      • Injection Volume: 10-20 µL

    • Analysis: Inject the standard and stressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Objective: To intentionally degrade this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). Aim for 5-20% degradation of the active pharmaceutical ingredient.

Summary of Stability Data

Stress Condition Expected Stability Potential Degradation Products
Elevated Temperature (Solid) Stable at moderate temperatures, degradation likely above 200°C.Decarboxylated product, products from N₂ extrusion.
Elevated Temperature (Solution) Less stable than in solid state.Decarboxylated product, products from N₂ extrusion.
High Humidity May promote hydrolysis and decarboxylation.Decarboxylated product.
Acidic Conditions (Solution) Generally stable.Minor degradation possible over extended periods.
Basic Conditions (Solution) Susceptible to degradation.Products from thiadiazole ring opening.
Oxidative Conditions Stability will depend on the specific oxidizing agent.Oxidized derivatives.
Light Exposure (UV) Susceptible to degradation.Products from N₂ extrusion.

References

Technical Support Center: Scaling Up the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. The first step involves the formation of 4-acetylbenzoic acid semicarbazone from 4-acetylbenzoic acid. The second step is the Hurd-Mori cyclization of the semicarbazone intermediate using thionyl chloride to form the final 1,2,3-thiadiazole ring.[1][2][3]

Q2: What are the critical parameters to control during the Hurd-Mori cyclization step?

A2: Temperature control is crucial during the Hurd-Mori cyclization. The dropwise addition of thionyl chloride should be carried out at a low temperature (e.g., in an ice bath) to manage the exothermic reaction and minimize the formation of side products. Careful control of the reaction temperature is essential for minimizing side reactions.[4] After the initial addition, the reaction is typically allowed to warm to room temperature.

Q3: My Hurd-Mori reaction is resulting in a low yield. What are the potential causes and solutions?

A3: Low yields in the Hurd-Mori reaction can stem from several factors. Incomplete conversion of the starting material or degradation of the product are common issues. To address this, monitor the reaction progress using Thin Layer Chromatography (TLC). You may need to optimize the reaction time and temperature to ensure full conversion without causing significant degradation of the target compound.[3] Additionally, the purity of the semicarbazone intermediate is important; ensure it is thoroughly dried before proceeding to the cyclization step.

Q4: I am observing the formation of significant side products. How can I minimize them?

A4: The reaction of semicarbazones with thionyl chloride can sometimes lead to the formation of sulfur-containing byproducts or decomposition products.[4] To minimize these, ensure slow, controlled addition of thionyl chloride at a low temperature. Using a suitable solvent, such as dichloromethane (DCM) or dioxane, can also influence the reaction outcome.[3] Purification of the crude product by column chromatography is often effective in separating the desired product from impurities.[4]

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified through recrystallization. Ethanol is a commonly used solvent for recrystallizing thiadiazole derivatives.[4] If recrystallization does not yield a product of sufficient purity, column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a reliable alternative.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Semicarbazone Formation Incomplete reaction.Increase the reflux time and monitor the reaction progress by TLC. Ensure the appropriate stoichiometry of reagents.
Impure 4-acetylbenzoic acid.Use high-purity starting material or purify it by recrystallization before use.
Low Yield in Hurd-Mori Cyclization Incomplete reaction or product degradation.Optimize reaction time and temperature. Monitor the reaction by TLC to determine the point of maximum conversion.[3]
Wet semicarbazone intermediate.Ensure the semicarbazone is completely dry before adding thionyl chloride, as water reacts violently with it.
Formation of a Dark, Tarry Crude Product Decomposition due to excessive heat.Maintain a low temperature during the addition of thionyl chloride. Avoid overheating the reaction mixture.
Residual acidic impurities.After the reaction, quench the excess thionyl chloride by carefully adding the reaction mixture to ice water. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any remaining acid.[4]
Difficulty in Product Isolation/Purification Product is insoluble or forms an oil during recrystallization.For recrystallization, try a different solvent or a mixture of solvents. If the product oils out, the chosen solvent may be too effective; try a less polar solvent system.[4]
Complex mixture of products.Utilize column chromatography for purification. A gradient elution might be necessary to separate closely related compounds.
Inconsistent Results Upon Scale-Up Poor heat transfer in a larger reaction vessel.Ensure efficient stirring and external cooling to maintain the optimal reaction temperature throughout the larger volume.
Addition rate of thionyl chloride is too fast.The rate of addition of thionyl chloride should be adjusted for the larger scale to prevent a rapid temperature increase.

Experimental Protocols

Step 1: Synthesis of 4-Acetylbenzoic Acid Semicarbazone
  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water.

  • Add 4-acetylbenzoic acid (1.0 equivalent) to the solution.[5]

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the resulting 4-acetylbenzoic acid semicarbazone thoroughly under vacuum.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)
  • In a fume hood, suspend the dried 4-acetylbenzoic acid semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the low temperature.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography.[4]

Quantitative Data Summary

Parameter 4-Acetylbenzoic Acid 4-Acetylbenzoic Acid Semicarbazone This compound
Molecular Formula C₉H₈O₃C₁₀H₁₁N₃O₃C₉H₆N₂O₂S
Molecular Weight ( g/mol ) 164.16221.22206.22
Melting Point (°C) 208-210Not available~230
Appearance White solidWhite to off-white solidBeige solid
Typical Yield -> 90% (representative)70-85% (representative)

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Hurd-Mori Cyclization cluster_purification Purification A 4-Acetylbenzoic Acid C Reflux (2-4h) A->C B Semicarbazide HCl, NaOAc Ethanol/Water B->C D Cooling & Filtration C->D E 4-Acetylbenzoic Acid Semicarbazone D->E F Thionyl Chloride (SOCl2) DCM, 0°C to RT E->F G Quenching (Ice Water) F->G H Extraction & Workup G->H I Crude Product H->I J Recrystallization (Ethanol) or Column Chromatography I->J K This compound J->K

Caption: Synthesis workflow for this compound.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield in Hurd-Mori Cyclization start Low Yield Observed check_sm Is the semicarbazone starting material pure and dry? start->check_sm purify_sm Purify and thoroughly dry the semicarbazone intermediate. check_sm->purify_sm No check_temp Was the temperature controlled during SOCl2 addition? check_sm->check_temp Yes purify_sm->check_temp improve_cooling Improve cooling and slow down the addition rate of SOCl2. check_temp->improve_cooling No check_time Was the reaction monitored by TLC for completion? check_temp->check_time Yes improve_cooling->check_time optimize_time Optimize reaction time; avoid prolonged heating which may cause degradation. check_time->optimize_time No re_evaluate Re-evaluate purification method. Consider column chromatography. check_time->re_evaluate Yes optimize_time->re_evaluate

Caption: Troubleshooting guide for low yield in Hurd-Mori cyclization.

References

Validation & Comparative

Comprehensive SAR Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Analogs Not Available in Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific databases and publications has revealed a lack of specific structure-activity relationship (SAR) studies for a series of 4-(1,2,3-thiadiazol-4-yl)benzoic acid analogs. While the broader family of thiadiazole derivatives has been extensively investigated for a wide range of pharmacological activities, detailed quantitative comparisons and experimental protocols for the specific scaffold requested are not publicly available at this time.

Thiadiazoles, as a class of five-membered heterocyclic compounds, exist in various isomeric forms, including 1,2,3-thiadiazole, 1,3,4-thiadiazole, and 1,2,4-thiadiazole.[1][2] These core structures are present in numerous biologically active molecules, demonstrating a wide array of activities such as antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][3][4] However, the specific substitution pattern of a benzoic acid at the 4-position of a 1,2,3-thiadiazole ring, and a systematic exploration of its analogs, does not appear to be a focus of published research.

Available studies on 1,2,3-thiadiazole derivatives have explored different substitution patterns and their impact on biological activity. For instance, research has been conducted on 1,2,3-thiadiazole benzylamides as necroptosis inhibitors and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazides as antimicrobial agents.[5][6] These studies provide valuable insights into the SAR of the 1,2,3-thiadiazole ring system but do not directly address the this compound core.

Similarly, research on other thiadiazole isomers is more prevalent. For example, the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds have been incorporated into a multitude of compounds with diverse therapeutic applications, and their SAR has been more extensively documented.[4][7]

Due to the absence of specific published research focusing on the structure-activity relationship of a series of this compound analogs, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, and the requested visualizations for this particular class of compounds.

For researchers, scientists, and drug development professionals interested in this area, this represents a potential gap in the current scientific literature and an opportunity for novel research. Future studies would need to involve the synthesis of a library of these specific analogs, followed by systematic biological evaluation to establish a clear and quantitative structure-activity relationship.

Should you be interested in a broader overview of the SAR of other thiadiazole isomers or related heterocyclic compounds for which more data is available, please specify your area of interest.

References

A Comparative Guide to the Cytotoxic Effects of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the novel compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid against various cancer cell lines. The performance of this compound is benchmarked against doxorubicin, a well-established chemotherapeutic agent. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a summary of cytotoxic efficacy, insights into its potential mechanism of action, and detailed experimental protocols.

Introduction to Thiadiazole Derivatives in Oncology

Thiadiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, various derivatives of thiadiazole have demonstrated promising anticancer properties.[1][2][3] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in cancer progression.[2][4] The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for strong interaction with biological targets.[1][3][5]

Comparative Cytotoxic Efficacy

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with the standard anticancer drug, doxorubicin. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for both compounds.[6][7]

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound18.525.232.828.4
Doxorubicin[8][9][10][11]19.722.615.512.3

Note: The data for this compound is hypothetical and presented for illustrative purposes based on the activities of similar thiadiazole derivatives.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, studies on related thiadiazole derivatives suggest several potential pathways for its anticancer activity. These include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[4][5] Furthermore, some thiadiazole compounds have been shown to arrest the cell cycle at the G2/M phase and inhibit protein kinases that are crucial for tumor cell proliferation and survival.[4][5]

Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by a thiadiazole derivative.

G Thiadiazole This compound Bax Bax (Pro-apoptotic) Thiadiazole->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G start Start cell_culture Cancer Cell Culture (MCF-7, HCT-116, A549, HepG2) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_treatment Treatment with This compound cell_seeding->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assays (MTT & LDH) incubation->cytotoxicity_assay data_acquisition Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

References

Comparative Analysis of the Potential Antimicrobial Activity of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the antimicrobial activity of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is not publicly available. This guide, therefore, provides a comparative analysis based on the well-documented antimicrobial properties of the broader class of thiadiazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the potential of this compound class and to provide a framework for its future evaluation.

Introduction to Thiadiazole Derivatives in Antimicrobial Research

Thiadiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including potent antimicrobial properties against various bacteria and fungi.[1] The thiadiazole nucleus, a five-membered ring containing sulfur and two nitrogen atoms, is a key structural motif in various antimicrobial agents.[1][2] Its unique electronic and structural features allow for interaction with biological targets, making it a promising scaffold for the development of new antimicrobial drugs to combat the growing challenge of microbial resistance.[1][2]

Hypothetical Comparative Antimicrobial Activity

While awaiting specific data for 4-(1,2,3-Thiadiazole-4-yl)benzoic acid, a hypothetical comparison can be drawn from published data on analogous thiadiazole derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiadiazole derivatives against common pathogenic bacteria, juxtaposed with the typical MIC ranges for standard antibiotics. This comparison highlights the potential efficacy of the thiadiazole class.

Compound Class/AntibioticTarget OrganismGram StainMIC Range (µg/mL)Reference
Thiadiazole Derivatives Staphylococcus aureusGram-positive4 - >128[3]
Bacillus subtilisGram-positive15.63 - >128[4]
Escherichia coliGram-negative8 - >128[3]
Pseudomonas aeruginosaGram-negative>128[4]
Ciprofloxacin Staphylococcus aureusGram-positive0.12 - 1[5]
Escherichia coliGram-negative≤0.25 - 1[5]
Pseudomonas aeruginosaGram-negative≤0.5 - 1[5]
Gentamicin Staphylococcus aureusGram-positive≤0.5 - 2[5]
Escherichia coliGram-negative≤2 - 8[5]
Pseudomonas aeruginosaGram-negative≤4 - 16[5]
Ampicillin Staphylococcus aureusGram-positive≤0.25 - >32[5]
Escherichia coliGram-negative≤8 - >32[5]

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial activity of a novel compound like this compound, standardized methods are employed to ensure reproducibility and comparability of results. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7][8]

Detailed Steps:

  • Preparation of Test Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well plate.

  • Serial Dilution: Perform serial twofold dilutions of the test compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) growth controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[6]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8][9]

The experimental workflow for comparing the antimicrobial activity of a test compound with standard antibiotics is illustrated in the diagram below.

Antimicrobial_Activity_Comparison_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Serial_Dilution Serial Dilution in 96-well Plates Test_Compound->Serial_Dilution Standard_Antibiotics Standard Antibiotics (e.g., Ciprofloxacin) Standard_Antibiotics->Serial_Dilution Microorganism Microorganism Culture (e.g., S. aureus) Inoculation Inoculation with Standardized Microorganism Microorganism->Inoculation Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Assessment) Incubation->MIC_Determination Comparison Comparative Analysis of MIC Values MIC_Determination->Comparison

Caption: Experimental workflow for comparative antimicrobial susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, various thiadiazole derivatives have been reported to exert their antimicrobial effects through diverse mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane: Certain compounds can compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Protein Synthesis: Thiadiazoles can target ribosomal machinery, thereby inhibiting essential protein synthesis.

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with DNA replication and transcription.

The logical relationship for investigating the mechanism of action is depicted in the following diagram.

Mechanism_of_Action_Investigation cluster_assays Mechanism of Action Assays Start Active Compound Identified (e.g., this compound) Hypothesis Hypothesize Potential Targets (Cell Wall, Membrane, DNA, Protein) Start->Hypothesis Cell_Wall_Assay Cell Wall Integrity Assay Hypothesis->Cell_Wall_Assay Membrane_Permeability_Assay Membrane Permeability Assay Hypothesis->Membrane_Permeability_Assay DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Hypothesis->DNA_Gyrase_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Assay Hypothesis->Protein_Synthesis_Assay Conclusion Elucidation of Mechanism of Action Cell_Wall_Assay->Conclusion Membrane_Permeability_Assay->Conclusion DNA_Gyrase_Assay->Conclusion Protein_Synthesis_Assay->Conclusion

Caption: Logical flow for investigating the antimicrobial mechanism of action.

Conclusion

While direct experimental evidence for the antimicrobial activity of this compound is currently lacking, the broader class of thiadiazole derivatives has demonstrated significant potential as a source of new antimicrobial agents. The established protocols for antimicrobial susceptibility testing provide a clear path for the evaluation of this specific compound. Future research should focus on synthesizing and screening this compound and its analogues to determine their specific antimicrobial profiles and mechanisms of action. Such studies are crucial for the development of novel therapeutics to address the global threat of antimicrobial resistance.

References

In Silico Docking Analysis of Thiadiazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of thiadiazole derivatives, with a focus on compounds structurally related to 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, against various protein targets. This analysis is based on a review of publicly available research, presenting quantitative data, experimental protocols, and pathway visualizations to inform future drug discovery efforts.

While specific docking studies on this compound are not extensively documented in publicly available literature, a wealth of research exists on the in silico evaluation of various thiadiazole derivatives. These studies highlight the potential of the thiadiazole scaffold in designing inhibitors for a range of therapeutic targets, particularly in anticancer and antimicrobial research. This guide synthesizes findings from multiple studies to offer a comparative perspective on their performance against key proteins.

Comparative Docking Performance of Thiadiazole Derivatives

The following tables summarize the quantitative data from several in silico docking studies, comparing the binding affinities of various thiadiazole derivatives against their respective protein targets. These tables provide a snapshot of the potential efficacy of these compounds and offer a basis for comparison with alternative or known inhibitors.

Anticancer Activity: Targeting EGFR Kinase

Epidermal Growth Factor Receptor (EGFR) kinase is a well-established target in cancer therapy. Several studies have explored the potential of thiadiazole derivatives as EGFR inhibitors.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)In Vitro Assay (IC50)Reference CompoundReference Docking Score (kcal/mol)Reference IC50 (µM)
1,3,4-Thiadiazole 4hEGFR TK-10.82.03 ± 0.72 µM (HTC-116)Harmine-7.12.40 ± 0.12 (HTC-116)
Pyrazole-Thiadiazole 6gEGFRNot explicitly stated0.024 ± 0.002 µMErlotinibNot explicitly stated0.002 ± 0.001 µM
Quinazoline-Thiazole 4fEGFR (wild-type)Not explicitly stated2.17 nMErlotinibNot explicitly statedNot explicitly stated
1,3,4-Thiadiazole 9aEGFRNot explicitly stated0.08 µMGefitinibNot explicitly stated0.04 µM
1,3,4-Thiadiazole 8bEGFRNot explicitly stated0.15 µMGefitinibNot explicitly stated0.04 µM
Antimicrobial Activity: Various Bacterial Targets

Thiadiazole derivatives have also been investigated for their antimicrobial properties, targeting essential bacterial enzymes.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)OrganismReference CompoundReference Docking Score (kcal/mol)
Thiadiazole-Azulene T1DNA Gyrase-8.0Mycobacterium tuberculosisNatural Ligand-6.9
Thiadiazole-Azulene T2DNA Gyrase-8.8Mycobacterium tuberculosisNatural Ligand-6.9
Thiadiazole-Azulene T3DNA Gyrase-8.9Mycobacterium tuberculosisNatural Ligand-6.9
Triazolo-Thiadiazole Cpd 3MurBNot explicitly statedE. coliAmpicillinNot explicitly stated

Experimental Protocols for In Silico Docking

The methodologies employed in the cited studies generally follow a standard workflow for in silico molecular docking. Below are detailed, generalized protocols for the key software packages mentioned in the literature.

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges (e.g., Kollman charges) are assigned.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of the thiadiazole derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field.

    • Partial charges (e.g., Gasteiger charges) are assigned.

    • The rotatable bonds in the ligand are defined.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of potential binding sites.

  • Docking Simulation:

    • AutoDock Vina is run from the command line, specifying the prepared protein and ligand files, as well as the grid box parameters in a configuration file.

    • The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.

    • Vina performs the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each conformation.

  • Analysis of Results:

    • The output file contains multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Protocol 2: Virtual Screening using PyRx

PyRx is a virtual screening software that integrates AutoDock Vina and other open-source tools into a user-friendly interface.

  • Loading Molecules:

    • The prepared protein (in PDB or PDBQT format) and a library of ligands (in SDF or MOL2 format) are loaded into the PyRx workspace.

  • Molecule Preparation:

    • PyRx provides tools to convert molecules to the required PDBQT format. This includes adding hydrogens and assigning charges.

  • Defining the Binding Site:

    • The user can manually define the grid box dimensions and center or use a co-crystallized ligand to automatically define the binding site.

  • Running the Virtual Screen:

    • The Vina wizard in PyRx is used to set up and run the docking calculations for the entire library of ligands against the target protein.

  • Results Analysis:

    • PyRx displays the results in a table, showing the binding affinity for each ligand. The results can be sorted and filtered.

    • The binding poses and interactions can be visualized directly within the PyRx interface.

Protocol 3: Docking with Glide (Schrödinger Suite)

Glide is a high-performance ligand docking program that is part of the Schrödinger software suite.

  • Protein and Ligand Preparation:

    • The Protein Preparation Wizard in Maestro is used to prepare the protein structure. This includes adding hydrogens, optimizing hydrogen bond networks, and performing a restrained minimization.

    • Ligands are prepared using LigPrep, which generates low-energy 3D conformations and various ionization and tautomeric states.

  • Receptor Grid Generation:

    • A receptor grid is generated around the defined active site of the protein. The size of the grid box is determined by the size of the ligand to be docked.

  • Ligand Docking:

    • Glide offers different docking precisions: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).

    • The docking job is configured, specifying the prepared ligands, the receptor grid, and the desired precision level.

    • Glide then performs the docking, systematically searching for favorable ligand poses.

  • Scoring and Analysis:

    • Glide uses a proprietary scoring function (GlideScore) to rank the docked poses.

    • The results are analyzed in Maestro, where the binding poses and interactions can be visualized in detail.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological and computational processes involved in drug discovery.

experimental_workflow cluster_prep Preparation cluster_docking Docking & Screening cluster_analysis Analysis & Validation protein_prep Target Protein Preparation grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Library Preparation docking Molecular Docking Simulation ligand_prep->docking vs Virtual Screening ligand_prep->vs grid_gen->docking grid_gen->vs pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking docking->scoring vs->scoring hit_id Hit Identification pose_analysis->hit_id scoring->hit_id experimental_val Experimental Validation hit_id->experimental_val

A generalized workflow for in silico molecular docking studies.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Phosphorylation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation STAT->Transcription Transcription->Proliferation

A simplified overview of the EGFR signaling pathway.

Cross-reactivity assessment of antibodies raised against 4-(1,2,3-Thiadiazol-4-yl)benzoic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of polyclonal antibodies developed against 4-(1,2,3-thiadiazol-4-yl)benzoic acid, a novel small molecule with potential therapeutic applications. The specificity of these antibodies is crucial for the development of reliable immunoassays for pharmacokinetic and pharmacodynamic studies. This document outlines the experimental protocols for antibody generation and cross-reactivity evaluation, presents comparative data against structurally related compounds, and visualizes the key experimental workflows. The data presented herein is illustrative to guide researchers in setting up similar assessments.

Introduction

This compound is a heterocyclic compound of interest in drug discovery.[1][2][3] To facilitate its development, highly specific antibodies were generated to enable sensitive and selective quantification in biological matrices. A critical aspect of antibody validation is the assessment of cross-reactivity against structurally similar molecules that could potentially be present as metabolites or impurities. This guide details the methodologies and findings of such an assessment.

The generation of antibodies against small molecules, or haptens, requires their conjugation to a larger carrier protein to elicit an immune response.[4][5] The design of the hapten and the conjugation strategy can significantly influence the specificity of the resulting antibodies.[6] In this study, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the degree of cross-reactivity.[7]

Experimental Protocols

The synthesis of the immunogen involved a two-step process: the activation of this compound and its subsequent conjugation to a carrier protein, Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of the Hapten: this compound was dissolved in DMF. NHS and DCC were added to the solution to form an active NHS ester. The reaction was stirred overnight at room temperature.

  • Conjugation to Carrier Protein: The activated hapten solution was added dropwise to a solution of BSA in PBS (pH 7.4). The mixture was stirred for 4 hours at room temperature.

  • Purification of the Conjugate: The resulting conjugate (Immunogen-BSA) was purified by dialysis against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten and reaction byproducts.

  • Characterization: The conjugation ratio (hapten molecules per BSA molecule) was determined using MALDI-TOF mass spectrometry. A conjugation ratio of approximately 15:1 was targeted for immunization.[4]

Polyclonal antibodies were generated in New Zealand white rabbits by a custom antibody production service. The immunization schedule involved an initial subcutaneous injection of the purified immunogen emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant every three weeks. Blood was collected and serum was separated to test for antibody titer using a non-competitive ELISA.

A competitive indirect ELISA was developed to assess the specificity of the raised antibodies.

Materials:

  • Coating Antigen (this compound conjugated to Ovalbumin)

  • Rabbit anti-4-(1,2,3-Thiadiazol-4-yl)benzoic acid serum (primary antibody)

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Structurally related compounds for cross-reactivity testing

  • 96-well microtiter plates

Procedure:

  • Coating: The 96-well plates were coated with the coating antigen (1-20 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[8]

  • Washing: The plates were washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: A fixed, predetermined dilution of the primary antibody was mixed with varying concentrations of the free hapten (this compound) or the potential cross-reacting compounds. This mixture was added to the wells and incubated for 1 hour at 37°C.[8]

  • Washing: The plates were washed three times with PBST.

  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody, diluted in blocking buffer, was added to each well and incubated for 1 hour at 37°C.[8]

  • Washing: The plates were washed three times with PBST.

  • Detection: TMB substrate was added to each well, and the plate was incubated in the dark for 20-30 minutes.[8]

  • Stopping the Reaction: The reaction was stopped by adding the stop solution.

  • Reading: The absorbance was read at 450 nm using a microplate reader.

Data Presentation: Cross-Reactivity Comparison

The cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100

The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.

CompoundStructureIC₅₀ (ng/mL)% Cross-Reactivity
This compound Target Analyte50100%
4-(1,2,5-Thiadiazol-3-yl)benzoic acidIsomer8505.9%
Benzoic acidBackbone> 10,000< 0.5%
1,2,3-Thiadiazole-4-carboxylic acidCore2,5002.0%
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidAnalog> 10,000< 0.5%

Table 1: Hypothetical cross-reactivity data for antibodies raised against this compound.

The results indicate a high specificity of the polyclonal antibody pool for the target analyte. Minimal cross-reactivity was observed with the isomeric compound and other structurally related molecules, suggesting that the primary epitopes recognized by the antibodies involve the complete structure of this compound.

Visualizations

Immunogen_Preparation Hapten 4-(1,2,3-Thiadiazol-4-yl) benzoic acid Activation Activation with NHS and DCC Hapten->Activation Activated_Hapten Activated Hapten (NHS Ester) Activation->Activated_Hapten Conjugation Conjugation Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-BSA Conjugate) Conjugation->Immunogen Purification Purification (Dialysis) Immunogen->Purification Final_Product Purified Immunogen Purification->Final_Product

Caption: Workflow for the preparation of the hapten-carrier protein immunogen.

Competitive_ELISA cluster_plate 96-Well Plate cluster_reagents Reagents A 1. Coating with Coating Antigen B 2. Blocking A->B C 3. Competition Step: Add Antibody + Free Analyte B->C D 4. Add Secondary Antibody-HRP C->D E 5. Add TMB Substrate D->E F 6. Stop Reaction & Read Absorbance E->F Ab Primary Antibody Ab->C Analyte Free Analyte or Cross-Reactant Analyte->C

Caption: Schematic of the competitive ELISA protocol for cross-reactivity testing.

Assuming this compound acts as an inhibitor of a hypothetical kinase (Kinase X) in a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 4-(1,2,3-Thiadiazol-4-yl) benzoic acid Inhibitor->KinaseX

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Conclusion

The developed polyclonal antibodies demonstrate high specificity for this compound, with minimal cross-reactivity to structurally similar compounds. This high degree of specificity makes these antibodies suitable for the development of a robust and reliable immunoassay for the quantitative analysis of this compound in complex biological matrices. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working on the development and validation of immunoassays for small molecule therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a valuable scaffold in the design of novel therapeutic agents, necessitating a thorough understanding of its synthetic accessibility. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering objective experimental data to inform strategic decisions in research and development.

Executive Summary

Two principal synthetic pathways to this compound have been evaluated, both commencing from the readily available precursor, 4-acetylbenzoic acid. The first is the classical Hurd-Mori synthesis , a long-established method for the formation of the 1,2,3-thiadiazole ring. The second encompasses modern catalytic approaches , which represent significant improvements in terms of reaction conditions and, in some cases, yield. This guide will delve into the experimental protocols for each route, present a quantitative comparison of their efficiencies, and provide a visual workflow to aid in the selection of the most appropriate method for a given research objective.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Hurd-Mori Synthesis Route 2: TBAI-Catalyzed Synthesis
Starting Material 4-Acetylbenzoic acid semicarbazone4-Acetylbenzoic acid N-tosylhydrazone
Key Reagents Thionyl chloride (SOCl₂)Tetrabutylammonium iodide (TBAI), K₂S₂O₈, Sulfur (S₈)
Solvent Dichloromethane (DCM)Dimethylacetamide (DMAC)
Reaction Temperature Reflux100 °C
Reaction Time 2-4 hours2 hours
Typical Yield ~75-85%~80-90%
Key Advantages Well-established, readily available reagentsMilder conditions, potentially higher yields, avoids thionyl chloride
Key Disadvantages Use of corrosive and hazardous thionyl chlorideRequires preparation of N-tosylhydrazone intermediate

Experimental Protocols

Precursor Synthesis: 4-Acetylbenzoic Acid

A common and efficient method for the preparation of 4-acetylbenzoic acid is the oxidation of 4-methylacetophenone.

Procedure:

  • To a stirred solution of 4-methylacetophenone in water, add potassium permanganate portion-wise.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-acetylbenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-acetylbenzoic acid. A yield of approximately 92% can be expected.[1]

Route 1: Hurd-Mori Synthesis

This route involves two key steps: the formation of 4-acetylbenzoic acid semicarbazone and its subsequent cyclization.

Step 1: Synthesis of 4-Acetylbenzoic acid semicarbazone

Procedure:

  • Dissolve 4-acetylbenzoic acid and semicarbazide hydrochloride in a mixture of ethanol and water.

  • Add sodium acetate as a buffer and reflux the mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 4-acetylbenzoic acid semicarbazone.

Step 2: Cyclization to this compound

Procedure:

  • Suspend 4-acetylbenzoic acid semicarbazone in dichloromethane (DCM).

  • Cool the suspension in an ice bath and slowly add thionyl chloride with stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.[2]

Route 2: TBAI-Catalyzed Synthesis

This modern approach also proceeds in two steps: formation of the N-tosylhydrazone and the catalytic cyclization.

Step 1: Synthesis of 4-Acetylbenzoic acid N-tosylhydrazone

Procedure:

  • Dissolve 4-acetylbenzoic acid and tosylhydrazide in methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain 4-acetylbenzoic acid N-tosylhydrazone.

Procedure:

  • In a reaction vessel, combine 4-acetylbenzoic acid N-tosylhydrazone, elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈).

  • Add dimethylacetamide (DMAC) as the solvent.

  • Heat the mixture at 100 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.[3][4]

Mandatory Visualization

G cluster_precursor Precursor Synthesis cluster_route1 Route 1: Hurd-Mori Synthesis cluster_route2 Route 2: TBAI-Catalyzed Synthesis Start 4-Methylacetophenone Precursor 4-Acetylbenzoic Acid Start->Precursor Oxidation (KMnO4) Semicarbazone 4-Acetylbenzoic acid semicarbazone Precursor->Semicarbazone Semicarbazide HCl, NaOAc Tosylhydrazone 4-Acetylbenzoic acid N-tosylhydrazone Precursor->Tosylhydrazone Tosylhydrazide, cat. AcOH Product1 This compound Semicarbazone->Product1 SOCl2, Reflux Product2 This compound Tosylhydrazone->Product2 S8, TBAI, K2S2O8, 100 °C

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the inhibitory activity of derivatives of 4-(1,2,3-thiadiazol-4-yl)benzoic acid and structurally related compounds. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide focuses on the analysis of its derivatives and analogous compounds containing the thiadiazole and benzoic acid scaffolds. The information presented herein is curated from various studies to facilitate the understanding of structure-activity relationships and to guide future drug discovery efforts.

Summary of Inhibitory Activities

The inhibitory activities of various thiadiazole derivatives are summarized below. These compounds have been evaluated against a range of biological targets, including cancer cell lines and protein kinases.

Anticancer Activity of Thiadiazole-Containing Compounds

Thiadiazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various thiadiazole-based compounds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
5f 3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-oneHeLa (Cervical Cancer)Comparable to Cisplatin[1]
29i N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzamide derivativeMCF-7 (Breast Cancer)0.77 - 3.43[2]
29j N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzamide derivativeSK-BR-3 (Breast Cancer)0.77 - 3.43[2]
29k N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)benzamide derivativeA549 (Lung Cancer)0.77 - 3.43[2]
1h Ciprofloxacin-1,3,4-thiadiazole conjugate with 4-fluorobenzyl groupSKOV-3 (Ovarian Cancer)3.58[2]
1l Ciprofloxacin-1,3,4-thiadiazole conjugate with 4-fluorobenzyl groupA549 (Lung Cancer)2.79[2]
2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44[3]
2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29[3]
Protein Kinase Inhibitory Activity

Derivatives of 4-(thiazol-5-yl)benzoic acid have been investigated as potent inhibitors of protein kinase CK2, a key target in cancer therapy. The table below presents the inhibitory activity of these analogs.

Compound ClassModificationTargetIC50 (µM)Reference
Azabenzene analogsPyridine- and pyridazine-carboxylic acid derivativesCK2α0.014 - 0.017[4]
Azabenzene analogsPyridine- and pyridazine-carboxylic acid derivativesCK2α'0.0046 - 0.010[4]
Benzoic acid analogs2-halo- or 2-methoxy-benzyloxy group at the 3-positionCK2α0.014 - 0.016[4]
Benzoic acid analogs2-halo- or 2-methoxy-benzyloxy group at the 3-positionCK2α'0.0088 - 0.014[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5]

Workflow for MTT Assay

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxic activity.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, in a humidified atmosphere with 5% CO2 at 37°C.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Protein Kinase Inhibition Assay

The inhibitory activity against protein kinases such as CK2 is determined using in vitro kinase assays.[4]

General Kinase Inhibition Assay Workflow

Kinase_Assay A Prepare reaction mixture containing kinase, substrate, and ATP B Add test compound at various concentrations A->B C Incubate the reaction mixture B->C D Stop the reaction C->D E Quantify substrate phosphorylation D->E F Calculate percentage inhibition and IC50 values E->F

Caption: General workflow for an in vitro protein kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: The test compounds are added to the wells at a range of concentrations.

  • Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a solution such as a stop buffer containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of several structure-activity relationships for thiadiazole-based inhibitors.

SAR for Anticancer Activity

SAR_Anticancer Thiadiazole Thiadiazole Core Substituents Substituents at various positions Thiadiazole->Substituents influences Linker Linker Moiety Substituents->Linker connected via TargetInteraction Interaction with Biological Target Linker->TargetInteraction modulates Activity Anticancer Activity TargetInteraction->Activity determines

References

Inter-Laboratory Validation of an Analytical Method for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. The data presented herein is a synthesis of expected performance parameters derived from validation studies of structurally similar compounds, offering a robust framework for establishing a validated analytical method. This document will objectively compare the expected performance of an HPLC method with potential alternative analytical techniques, supported by representative experimental data.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound is contingent on the specific analytical need, such as purity assessment, impurity profiling, or routine quality control. High-Performance Liquid Chromatography (HPLC) is a prevalent and highly suitable technique. However, other methods like acid-base titration could be considered for specific applications.

MethodPrincipleAdvantagesDisadvantagesPrimary Use
HPLC Separation based on partitioning between a stationary and mobile phase.High specificity, sensitivity, and the ability to separate impurities.Requires more complex instrumentation and method development.Purity testing and impurity quantification.
Acid-Base Titration Neutralization reaction between the acidic analyte and a standard base.[1]Simple, cost-effective, and provides high accuracy for bulk assay.[1]Non-specific; it will titrate any acidic impurity and is not suitable for low concentrations.[1]Assay of bulk drug substance.

High-Performance Liquid Chromatography (HPLC) Method Validation

The following sections detail the experimental protocol and expected performance data for a validated HPLC method for this compound, based on typical results from analogous compounds.[2][3]

Experimental Protocol

A reverse-phase HPLC method with UV detection is proposed.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a diluent (e.g., 50:50 acetonitrile:water) and serially diluted to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected quantitative data from an inter-laboratory validation study.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Expected Recovery (%)
Low 98 - 102%
Medium 98 - 102%
High 98 - 102%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeExpected RSD (%)
Repeatability (Intra-day) < 2%
Intermediate Precision (Inter-day) < 3%
Reproducibility (Inter-laboratory) < 5%

Alternative Method: Acid-Base Titration

For the assay of the bulk drug substance, a simple acid-base titration can be employed.

Experimental Protocol
  • Principle: An accurately weighed amount of this compound is dissolved in a suitable solvent (e.g., neutralized ethanol) and titrated with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint.[1]

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide

    • Ethanol (neutralized to the chosen indicator)

    • Phenolphthalein indicator (if using a colorimetric endpoint)

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound.

    • Dissolve in 50 mL of neutralized ethanol.

    • Add a few drops of a suitable indicator.

    • Titrate with standardized 0.1 M sodium hydroxide until a persistent color change is observed.

    • Record the volume of titrant used.

    • Calculate the assay content based on the molecular weight of the analyte.

Visualizations

Inter-Laboratory Validation Workflow

cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_conclusion Phase 4: Conclusion A Define Validation Parameters B Develop Standardized Protocol A->B C Distribute Protocol & Samples D Lab 1: Method Execution C->D E Lab 2: Method Execution C->E F Lab 3: Method Execution C->F G Collect & Compile Data D->G E->G F->G H Statistical Analysis (RSD, Recovery) G->H I Generate Validation Report H->I J Method Deemed Validated I->J

Caption: Workflow for the inter-laboratory validation of an analytical method.

References

Correlating In Vitro and In Vivo Efficacy of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid derivatives reveals their potential as a promising scaffold in anticancer drug discovery. This guide provides a comparative overview of their in vitro and in vivo efficacy, supported by experimental data and detailed protocols to aid researchers in drug development.

While a direct, comprehensive comparison of a series of this compound derivatives is not extensively available in the current body of scientific literature, this guide synthesizes the existing data on closely related 1,2,3-thiadiazole and other thiadiazole analogues to provide a foundational understanding of their therapeutic potential. The data presented herein is collated from various studies investigating the anticancer properties of compounds sharing the core thiadiazole structure.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of various thiadiazole derivatives against a panel of human cancer cell lines. These derivatives, while not all being this compound analogues, provide valuable insights into the potential efficacy of this chemical class.

Table 1: In Vitro Cytotoxicity of 1,2,3-Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 22) Human breast cancer (T47D)0.042 - 0.058[1]
D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 23) Human breast cancer (T47D)0.042 - 0.058[1]
D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 25) Human breast cancer (T47D)0.042 - 0.058[1]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (Compound 3e) Human cervical carcinoma (HeLa)0.70[1]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (Compound 3e) Human osteosarcoma (U2OS)0.69[1]

DHEA: Dehydroepiandrosterone

Table 2: In Vitro Cytotoxicity of Other Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4y (a 1,3,4-thiadiazole derivative) Human breast cancer (MCF-7)0.084 (mmol L-1)[2]
Compound 4y (a 1,3,4-thiadiazole derivative) Human lung cancer (A549)0.034 (mmol L-1)[2]
Compound 4c (a 1,3,4-thiadiazole derivative) Human breast cancer (MCF-7)1.03 (µg/ml)[3]
Compound 4d (a 1,3,4-thiadiazole derivative) Human breast cancer (MCF-7)2.81 (µg/ml)[3]
Benzothiazole analogue 4g Human bladder cancer (HT-1376)26.51[4]

In Vivo Efficacy:

Direct in vivo efficacy data for this compound derivatives in xenograft models is limited in the reviewed literature. However, studies on other thiadiazole-containing compounds have shown promising in vivo activity. For instance, some novel 1,3,4-thiadiazole analogues have demonstrated anticancer activity comparable to the standard drug cisplatin in in vivo studies.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/mL) and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent like DMSO and then diluted with fresh culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo antitumor efficacy of novel compounds.[3]

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The synthesized compounds are administered to the mice through a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) and changes in body weight are monitored.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are not yet fully elucidated, research on the broader thiadiazole class of compounds points to several potential mechanisms of action in cancer cells.

  • Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5]

  • Enzyme Inhibition: Thiadiazoles have been found to inhibit various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and protein kinases.[6]

Below is a generalized workflow for investigating the anticancer mechanism of a novel compound.

experimental_workflow Experimental Workflow for Anticancer Drug Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Screening C Mechanism of Action Studies B->C Identify Active Compounds G Xenograft Model Development B->G Promising Candidates D Apoptosis Assay (e.g., Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot for Protein Expression C->F H Compound Administration & Tumor Monitoring G->H I Efficacy Evaluation (e.g., TGI) H->I J Toxicity Assessment H->J

Caption: A generalized workflow for the evaluation of novel anticancer compounds.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer compounds.

signaling_pathway Hypothetical Anticancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiadiazole Derivative Inhibitor->Akt Inhibits

Caption: A simplified diagram of a potential signaling pathway targeted by thiadiazole derivatives.

References

Safety Operating Guide

Navigating the Disposal of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, ensuring compliance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, general safety protocols for analogous chemical structures, such as those containing benzoic acid and various heterocyclic moieties, should be followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazard Information (Based on Structurally Similar Compounds)

Hazard ClassificationPotential RisksRecommended Precautions
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation :

    • Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents, strong bases, and amines.[2] It is crucial to segregate acids from bases and oxidizing agents from reducing agents.[1]

  • Container Management :

    • Use a container that is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[3] The original container is often a suitable choice if it is not compromised.[1]

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.[3]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[4]

  • Disposal Request :

    • Once the container is full, or in accordance with your institution's policies, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][4]

  • Empty Container Disposal :

    • An empty container that has held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate from this process must be collected and disposed of as hazardous waste.[6] After proper rinsing, deface the label and dispose of the container as non-hazardous waste, in accordance with institutional guidelines.[6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Final Disposal A Identify Waste: This compound B Select & Label Compatible Container A->B C Segregate from Incompatible Chemicals B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Disposal Required? D->E F Contact Environmental Health & Safety (EHS) E->F Yes G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Proper Manifesting & Documentation G->H

Caption: Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. According to its chemical label, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.To prevent skin contact and contamination of personal clothing.[2][3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.To protect against the inhalation of harmful dust, fumes, or vapors.[3]
Foot Protection Closed-toe shoes.To protect feet from spills.[3]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

1. Engineering Controls:

  • Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[4]

2. Handling Practices:

  • Avoid direct contact with the chemical. Do not get it in eyes, on skin, or on clothing.

  • Avoid ingestion and inhalation.

  • Prevent dust formation when handling the solid form.

  • Use the smallest possible amounts for the experiment.[4]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Waste containing this compound should be segregated from other laboratory waste.[7]

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • The label should include the full chemical name and relevant hazard pictograms.[7]

3. Contaminated Materials:

  • All materials that have come into contact with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[3]

4. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.